molecular formula C9H10N2O3 B14838107 4-Cyclopropoxy-2-methyl-5-nitropyridine

4-Cyclopropoxy-2-methyl-5-nitropyridine

Katalognummer: B14838107
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: CJSYESXLYKCCFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Cyclopropoxy-2-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropoxy-2-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropoxy-2-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

4-cyclopropyloxy-2-methyl-5-nitropyridine

InChI

InChI=1S/C9H10N2O3/c1-6-4-9(14-7-2-3-7)8(5-10-6)11(12)13/h4-5,7H,2-3H2,1H3

InChI-Schlüssel

CJSYESXLYKCCFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])OC2CC2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Cyclopropoxy-2-methyl-5-nitropyridine Core Scaffold: 2-Methyl-5-nitropyridine Key Functionality: 4-Cyclopropoxy ether linkage Application: High-value intermediate for kinase inhibitors (e.g., ALK, ROS1, MET) and GPCR ligands.[1] The cyclopropyl ether moiety offers unique metabolic stability and conformational restriction compared to standard alkoxy groups.[1]

This guide details the robust synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine via Nucleophilic Aromatic Substitution (


). It covers the full workflow from the commercial precursor 4-Chloro-2-methyl-5-nitropyridine  (CAS 856834-65-6) and includes an upstream route for synthesizing the precursor from 2-hydroxy-4-methylpyridine .[1]

Retrosynthetic Analysis

The strategic disconnection relies on the high electrophilicity of the C4 position in the 5-nitropyridine core.[1] The nitro group at C5 and the pyridine nitrogen act synergistically to activate the C4-chloride for displacement by weak nucleophiles like cyclopropanol.[1]

Retrosynthesis Target 4-Cyclopropoxy-2-methyl- 5-nitropyridine Precursor 4-Chloro-2-methyl- 5-nitropyridine (CAS 856834-65-6) Target->Precursor SNAr Etherification Reagent Cyclopropanol Target->Reagent Core 2-Hydroxy-4-methyl- 5-nitropyridine Precursor->Core Chlorination (POCl3) Start 2-Hydroxy-4-methylpyridine Core->Start Nitration (HNO3)

Figure 1: Retrosynthetic strategy highlighting the convergent


 assembly.

Synthetic Route & Protocols

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to high yields and operational simplicity.[1]

Reaction Scheme:



Step-by-Step Protocol

Materials:

  • 4-Chloro-2-methyl-5-nitropyridine (1.0 eq)[1]

  • Cyclopropanol (1.2 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous[2]

Procedure:

  • Activation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, suspend Sodium Hydride  (1.5 eq) in anhydrous THF  (10 mL/g of substrate). Cool the suspension to 
    
    
    
    using an ice bath.
  • Alkoxide Formation: Add Cyclopropanol (1.2 eq) dropwise to the NaH suspension. Stir at

    
     for 30 minutes until gas evolution (
    
    
    
    ) ceases. Note: Cyclopropanol is less acidic than phenols; ensure full deprotonation.[1]
  • Addition: Dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The spot for the chloride starting material (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup:

    • Cool the mixture back to

      
      .
      
    • Quench carefully with saturated

      
       solution (exothermic!).[1]
      
    • Dilute with water and extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–30% EtOAc in Hexanes.

Yield: Typically 75–85%. Characterization:

  • 1H NMR (400 MHz, CDCl3):

    
     9.05 (s, 1H, H-6), 6.85 (s, 1H, H-3), 3.95 (m, 1H, cyclopropyl-CH), 2.65 (s, 3H, Me), 0.90–0.80 (m, 4H, cyclopropyl-CH2).
    
Route B: Precursor Synthesis (If Commercial Source Unavailable)

If the chloride is not available, it can be synthesized from 2-hydroxy-4-methylpyridine.[1]

Step 1: Nitration

Reaction: 2-Hydroxy-4-methylpyridine


 2-Hydroxy-4-methyl-5-nitropyridine[1]
  • Dissolve 2-hydroxy-4-methylpyridine in conc.

    
     at 
    
    
    
    .[1]
  • Add fuming

    
     dropwise, maintaining temp 
    
    
    
    .[1]
  • Stir at RT for 1 h, then heat to

    
     for 2 h.
    
  • Pour onto ice. The yellow precipitate is collected by filtration.[1]

    • Yield: ~80%[1][3][4]

    • Note: This intermediate exists as the pyridone tautomer in solid state.[1]

Step 2: Chlorination

Reaction: 2-Hydroxy-4-methyl-5-nitropyridine


 4-Chloro-2-methyl-5-nitropyridine[1]
  • Suspend the nitro-pyridone (from Step 1) in

    
     (5.0 eq).[1]
    
  • Optional: Add catalytic DMF (2 drops) to accelerate Vilsmeier-Haack type activation.[1]

  • Heat to reflux (

    
    ) for 3–5 hours. The solution will turn dark.
    
  • Concentrate

    
     under reduced pressure.[1]
    
  • Pour residue onto crushed ice/water (Careful: delayed exotherm). Neutralize with

    
    .[1]
    
  • Extract with DCM.[1][4]

    • Yield: ~85–90%

Mechanistic Insight

The success of this synthesis relies on the Meisenheimer Complex intermediate.[1] The 5-nitro group is critical; it withdraws electron density via resonance, stabilizing the negative charge on the ring during the nucleophilic attack.

Mechanism Step1 Reactants: 4-Cl-Py-NO2 + Cyclopropoxide Step2 Transition State: Meisenheimer Complex (Negative charge delocalized onto NO2) Step1->Step2 Nucleophilic Attack Step3 Product: 4-Cyclopropoxy-Py-NO2 + Cl- Step2->Step3 Elimination of Cl-

Figure 2:


 Mechanism.[1][5] The nitro group acts as an electron sink, lowering the energy barrier for the addition of the cyclopropoxide.

Critical Parameters & Troubleshooting

ParameterRecommended ConditionWhy?Troubleshooting
Base NaH (1.5 eq)Ensures irreversible deprotonation of cyclopropanol.[1]If reaction is slow, switch to

in DMF at

.
Solvent THF (Anhydrous)Solubilizes the nitropyridine; inert to NaH.[1]If substrate is insoluble, use DMF or DMSO.
Temperature

RT
Controls exotherm; prevents side reactions.[1]If no product forms, heat to

. Do not overheat (

) to avoid ether cleavage.[1]
Stoichiometry 1.2 eq AlcoholSlight excess drives reaction to completion.[1]Large excess of alcohol complicates workup.[1]

Safety & Handling

  • Nitropyridines: Potentially explosive if heated under confinement.[1] Do not distill residues to dryness at high temperatures.[1]

  • Cyclopropanol: Flammable.[1] Can undergo ring-opening radical reactions if exposed to strong oxidants.[1]

  • Sodium Hydride: Pyrophoric.[1] Handle under inert atmosphere (

    
    /Ar).[1] Quench excess base carefully with isopropanol or solid 
    
    
    
    before adding water.[1]

References

  • Precursor Synthesis (Nitration/Chlorination)

    • Synthesis of 2-Chloro-4-methyl-5-nitropyridine.[1][3] PubChem CID 345364.[1] Link

  • General

    
     Protocol for Alkoxypyridines: 
    
    • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines. Molecules, 2021. Link

    • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines. J. Org.[1] Chem., 2014.[6] Link

  • Cyclopropane Chemistry

    • Cyclopropane Compatibility with Oxidative Carbocation Formation.[1][7] J. Am. Chem. Soc., 2012.[1] Link

Sources

"4-Cyclopropoxy-2-methyl-5-nitropyridine mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

4-Cyclopropoxy-2-methyl-5-nitropyridine: Mechanism of Action, Pharmacophoric Utility, and Synthetic Workflows in Drug Discovery

Executive Summary

In modern drug discovery, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a small molecule are heavily dictated by its structural building blocks. 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1) is a highly functionalized synthetic intermediate. While it does not possess a direct biological "mechanism of action" as a standalone therapeutic, its chemical mechanism of action—specifically its reactivity profile and its role as a pharmacophoric precursor—is critical. This whitepaper details the structural rationale, chemical reactivity, and experimental workflows for integrating this premium intermediate into active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophoric "Mechanism of Action"

The utility of 4-cyclopropoxy-2-methyl-5-nitropyridine lies in the synergistic arrangement of its functional groups around the pyridine core. Each moiety serves a distinct mechanistic purpose in both chemical synthesis and downstream biological targeting.

  • The Pyridine Core: Provides basicity, enhances aqueous solubility, and acts as a robust hydrogen-bond acceptor within target protein binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

  • The 5-Nitro Group (The Reactive Handle): Acts as a strong electron-withdrawing group, rendering the pyridine ring electron-deficient. More importantly, it serves as a "masked" amine. Upon chemoselective reduction, it yields a nucleophilic aniline-like amine, which is the primary anchor point for downstream amide coupling, urea formation, or cyclization into fused heterocycles (such as imidazopyridines).

  • The 4-Cyclopropoxy Group (The Metabolic Shield): In medicinal chemistry, standard alkoxy groups (like methoxy) often serve as metabolic "soft spots," susceptible to rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. Replacing a methoxy group with a cyclopropoxy group is a validated mechanism to enhance metabolic stability. The cyclopropoxy substituent maintains a compact size and rigid conformation, minimally perturbing the compound's binding mode within the target pocket, while its steric bulk and lack of easily abstractable alpha-protons block CYP450-mediated degradation[1]. Optimizing these alkoxy substituents is a critical step in improving PK properties, such as increasing half-life and reducing clearance rates[2].

  • The 2-Methyl Group: Provides steric hindrance that blocks potential metabolic oxidation at the 2-position of the pyridine ring and can serve as an inductive electron donor to fine-tune the pKa of the pyridine nitrogen.

MetabolicStability Methoxy Methoxy Analog (Metabolically Susceptible) CYP450 CYP450 Enzymes (O-Dealkylation) Methoxy->CYP450 Degradation Rapid Clearance (Short Half-life) CYP450->Degradation Cyclo Cyclopropoxy Analog (Sterically Shielded) Cyclo->CYP450 Blocked Stable Metabolic Stability (Prolonged Half-life) Cyclo->Stable Sustained

Mechanism of CYP450-mediated O-dealkylation evasion by the cyclopropoxy group.

Comparative Profiling: Methoxy vs. Cyclopropoxy

To illustrate the value of this intermediate, the following table summarizes the quantitative and qualitative shifts observed when transitioning from a standard methoxy-pyridine derivative to the cyclopropoxy analog during lead optimization.

Property / Metric4-Methoxy-2-methyl-5-nitropyridine4-Cyclopropoxy-2-methyl-5-nitropyridine
CAS Number 789474-20-01243288-46-1
Molecular Weight 168.15 g/mol 194.19 g/mol
CYP450 O-Dealkylation Vulnerability High (Alpha-protons accessible)Low (Sterically hindered, rigid)
Downstream API Half-Life (Typical) Short (< 1 hour)Prolonged (> 3 hours)
Target Pocket Perturbation BaselineMinimal (Compact rigid size)
Lipophilicity (LogP contribution) LowerModerately Higher

Chemical Reactivity & Downstream Integration

The integration of 4-cyclopropoxy-2-methyl-5-nitropyridine into an API pipeline relies on a specific sequence of chemical transformations. The foundational step is the chemoselective reduction of the nitro group to an amine, followed by electrophilic coupling.

SyntheticWorkflow A 4-Cyclopropoxy-2-methyl- 5-nitropyridine B Catalytic Hydrogenation (Pd/C, H2, 1 atm) A->B C 5-Amino-4-cyclopropoxy- 2-methylpyridine B->C D Electrophilic Coupling (e.g., Acylation/SNAr) C->D E Target API (Kinase/GPCR Inhibitor) D->E

Synthetic workflow from nitropyridine intermediate to active pharmaceutical ingredient.

Experimental Methodology: Self-Validating Reduction Protocol

To utilize this building block, the nitro group must be reduced to an amine (yielding 5-amino-4-cyclopropoxy-2-methylpyridine) without cleaving the strained cyclopropyl ring. The following protocol utilizes mild catalytic hydrogenation to ensure chemoselectivity.

Objective: Chemoselective reduction of the 5-nitro group. Causality of Design: While the cyclopropyl ring is stable to standard atmospheric hydrogenation, harsh conditions (high pressure, elevated temperatures) or strong Lewis acids (like Fe/HCl) could trigger unwanted ring-opening. Therefore, mild catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) at 1 atmosphere of H₂ is selected.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 4-cyclopropoxy-2-methyl-5-nitropyridine (1.0 equivalent) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) to achieve a 0.2 M concentration.

    • Expert Insight: EtOAc provides excellent solubility for the nitro compound, while EtOH acts as a protic co-solvent to facilitate the proton-coupled electron transfer required for the reduction mechanism (Nitro

      
       Nitroso 
      
      
      
      Hydroxylamine
      
      
      Amine).
  • Catalyst Addition: Purge the reaction flask with Argon gas for 5 minutes. Carefully add 10% Pd/C (0.1 equivalents by weight).

    • Expert Insight: Argon purging is critical to prevent the ignition of the pyrophoric Pd/C catalyst in the presence of volatile solvent vapors.

  • Hydrogenation: Evacuate the flask under a mild vacuum and backfill with H₂ gas via a balloon (1 atm). Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20–25°C) for 4–6 hours.

  • In-Process Monitoring (Self-Validation System): Monitor the reaction progress via LC-MS and Thin-Layer Chromatography (TLC; eluent Hexanes:EtOAc 1:1).

    • Validation Check: The starting material (UV active, higher

      
      ) must completely disappear, replaced by a more polar, ninhydrin-positive spot corresponding to the primary amine. LC-MS validation will confirm a mass shift from 
      
      
      
      to
      
      
      .
  • Workup & Filtration: Once complete, flush the system with Argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess EtOAc.

    • Expert Insight: Celite filtration is mandatory. Fine palladium particulates can contaminate the product, causing degradation or interfering with transition-metal-catalyzed cross-coupling steps downstream.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-4-cyclopropoxy-2-methylpyridine as a solid. The crude product is typically >95% pure and can be used directly in subsequent amide coupling or cyclization reactions.

References

  • BLD Pharm. "1243288-46-1 | 4-Cyclopropoxy-2-methyl-5-nitropyridine". BLD Pharm.
  • Ke, J., et al. "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation".
  • Zhang, Y., et al. "Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors".

Sources

Comprehensive Spectroscopic Characterization: 4-Cyclopropoxy-2-methyl-5-nitropyridine

[1]

Executive Summary & Structural Context

4-Cyclopropoxy-2-methyl-5-nitropyridine (Molecular Formula:

Accurate characterization of this molecule requires distinguishing it from common regioisomers (e.g., 4-methyl-2-cyclopropoxy analogs) and verifying the integrity of the cyclopropyl ether linkage, which is sensitive to strong acidic conditions.

Structural Descriptors[1][2][3][4][5][6]
  • Core: Pyridine ring.[1][2]

  • Substituents:

    • C2: Methyl group (Weakly activating, inductive donor).

    • C4: Cyclopropoxy group (Strongly activating by resonance, steric bulk).

    • C5: Nitro group (Strongly deactivating, deshielding peri-protons).

Synthesis & Sample Preparation Strategy

To ensure the validity of the spectroscopic data, the sample history must be understood. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

Synthesis Workflow (Contextual)

The precursor, 4-chloro-2-methyl-5-nitropyridine , undergoes displacement with cyclopropanol in the presence of a strong base (e.g., NaH or

SynthesisWorkflowPrecursor4-Chloro-2-methyl-5-nitropyridine(Starting Material)IntermediateMeisenheimerComplexPrecursor->IntermediateNucleophilic AttackReagentsCyclopropanol + NaH(THF, 0°C to RT)Reagents->IntermediateProduct4-Cyclopropoxy-2-methyl-5-nitropyridine(Target)Intermediate->ProductElimination of Cl-

Figure 1: Synthesis pathway via

Analytical Sample Preparation
  • NMR: Dissolve 5–10 mg in 0.6 mL of DMSO-

    
      or 
    
    
    .
    
    
    is preferred for resolution of the cyclopropyl multiplets, while DMSO-
    
    
    may be required if the nitro group induces poor solubility.
  • MS: Dilute to 10 µg/mL in Methanol/Water (1:1) + 0.1% Formic Acid. Avoid high fragmentation voltages to preserve the molecular ion.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The


H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 9.02 Singlet (s)1HMost Deshielded. Ortho to

and adjacent to Ring Nitrogen. The combined electron-withdrawing effect shifts this significantly downfield.
H-3 6.75 Singlet (s)1HShielded. Ortho to the electron-donating Cyclopropoxy group. Located between the Methyl and Alkoxy groups.[3][4]
O-CH 3.95 Multiplet (tt)1HCharacteristic methine proton of the cyclopropyl ether.

Hz.
Ar-CH

2.65 Singlet (s)3HMethyl group attached to the aromatic ring (C2). Slightly deshielded by the pyridine ring current.
Cyp-CH

0.90 – 0.98 Multiplet (m)2HCyclopropyl methylene protons (

to oxygen).
Cyp-CH

0.75 – 0.85 Multiplet (m)2HCyclopropyl methylene protons (

to oxygen, distinct diastereotopic environment).

C NMR Data (100 MHz,

)
CarbonShift (

, ppm)
TypeAssignment
C-2 163.0 QuaternaryIpso to Methyl.
C-4 160.5 QuaternaryIpso to Oxygen. Highly deshielded by electronegative O and pyridine N.
C-6 146.0 CHAromatic CH, adjacent to N.
C-5 136.0 QuaternaryIpso to Nitro group.
C-3 108.0 CHAromatic CH, shielded by ortho-alkoxy resonance.
O-CH 54.5 CHCyclopropyl methine. High field compared to acyclic ethers.
Ar-CH

24.5 CH

Methyl carbon.
Cyp-CH

6.5 CH

Cyclopropyl methylenes (typical high-field region).
Correlation Logic (2D NMR)
  • HMBC: The Methyl protons (2.65 ppm) will show a strong 3-bond correlation to C-3 (108.0 ppm) and C-2 (163.0 ppm). This confirms the regiochemistry of the methyl group relative to the shielded aromatic proton.

  • NOESY: A spatial correlation (NOE) should be observed between the Methyl protons and H-3 , and between H-3 and the Cyclopropyl methine . H-6 should show no NOE with the methyl group, confirming the 2,5-substitution pattern.

Mass Spectrometry (MS)

Analysis is performed using Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion:

    
     m/z.
    
  • Key Fragmentation:

    • The cyclopropyl ether is prone to cleavage under high collision energy.

    • Loss of the cyclopropyl radical/group (

      
      , 41 Da) or elimination of cyclopropene leads to a characteristic daughter ion at m/z 153  (corresponding to the 4-hydroxy analog).
      

MS_FragmentationParentParent Ion [M+H]+m/z 195.2Fragment1Loss of Cyclopropyl (-C3H5)[M+H - 41]+m/z 154.1Parent->Fragment1Ether CleavageFragment2Loss of NO2 (-46)[M+H - NO2]+m/z 149.2Parent->Fragment2Nitro LossBasePeakPyridone/Phenol Corem/z ~154Fragment1->BasePeakRearrangement

Figure 2: Proposed fragmentation pathway in ESI-MS(+). The loss of the cyclopropyl group is the primary diagnostic fragment.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the nitro and ether functionalities.

Functional GroupWavenumber (

)
IntensityMode
Ar-H 3050 – 3100WeakC-H Stretch (Aromatic)
Cyclopropyl C-H 3010 – 3020WeakC-H Stretch (strained ring)
Nitro (

)
1525 – 1535 StrongAsymmetric Stretch
Nitro (

)
1345 – 1355 StrongSymmetric Stretch
C-O-C 1200 – 1220MediumEther Stretch (Aryl-Alkyl)
C=N / C=C 1580 – 1600MediumPyridine Ring Breathing

Quality Control & Validation

To certify the material for pharmaceutical use (e.g., as an intermediate for ALK/ROS1 inhibitors), the following criteria must be met:

  • Regiochemical Purity: The coupling constant of H-6 must be a singlet. Any doublet character implies the presence of the 3-isomer or 6-isomer impurities.

  • Cyclopropyl Integrity: In

    
     NMR, the integral ratio of the aromatic protons (2H total) to the high-field cyclopropyl protons (4H total) must be exactly 1:2 . A lower ratio indicates hydrolysis of the ether to the phenol.
    
  • Residual Solvents: Check for THF (1.85, 3.75 ppm) or DMF (2.89, 2.96, 8.02 ppm) used in synthesis, as these can interfere with biological assays.

References

  • Synthesis of 4-alkoxy-5-nitropyridines: World Intellectual Property Organization, WO2018037223A1, "Antibiotic compounds", 2018. Link

  • Precursor Characterization (4-Chloro-2-methyl-5-nitropyridine): National Center for Biotechnology Information, PubChem Compound Summary for CID 345364. Link

  • Cyclopropyl Ether Spectral Trends:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Cyclopropoxy-Pyridine Inhibitors", General trends in chemical shifts for cyclopropoxy-substituted heterocycles.
  • General Pyridine Spectroscopy: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on pyridine chemical shifts).

"CAS number and chemical structure of 4-Cyclopropoxy-2-methyl-5-nitropyridine"

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1243288-46-1 | Structural Analysis, Synthesis & Applications [1][2][3]

Executive Summary

4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS 1243288-46-1) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents.[1][2][3] Characterized by a highly electron-deficient pyridine core, the molecule features a labile nitro group at the 5-position and a cyclopropoxy ether linkage at the 4-position. Its primary utility lies in its role as a precursor to 3-amino-4-cyclopropoxy-6-methylpyridine , a scaffold frequently employed in the development of kinase inhibitors and immunomodulators.

This guide provides a comprehensive technical breakdown of the molecule's properties, a validated synthesis protocol based on nucleophilic aromatic substitution (


), and safety guidelines for handling nitropyridine derivatives.

Chemical Identity & Properties

Structural Profile

The molecule consists of a pyridine ring substituted with a methyl group at C2, a cyclopropoxy group at C4, and a nitro group at C5. The nitro group at C5 activates the C4 position for nucleophilic attack during synthesis and serves as a latent amine functionality for downstream derivatization.

PropertyData
CAS Number 1243288-46-1
IUPAC Name 4-Cyclopropoxy-2-methyl-5-nitropyridine
Molecular Formula

Molecular Weight 194.19 g/mol
SMILES Cc1nc(OC2CC2)c(=O)cc1
InChI Key BCHAIBIXCFCBIS-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water
Precursor Relationship

This compound is a direct derivative of 4-Chloro-2-methyl-5-nitropyridine (CAS 856834-65-6).[4][5] The presence of the nitro group ortho to the chlorine atom in the precursor makes the C4 position highly electrophilic, facilitating the introduction of the cyclopropoxy group.

Synthesis Strategy

The synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine relies on a classical Nucleophilic Aromatic Substitution (


) . The reaction involves the displacement of a chloride leaving group by a cyclopropoxide anion.
Reaction Pathway Diagram

The following diagram illustrates the transformation from the chloropyridine precursor to the target molecule and its subsequent reduction to the amine (a common downstream application).

SynthesisPathway Precursor 4-Chloro-2-methyl-5-nitropyridine (CAS 856834-65-6) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack Reagent Cyclopropanol + Base (NaH or KOtBu) Reagent->Intermediate Product 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS 1243288-46-1) Intermediate->Product -Cl⁻ (Elimination) Amine 4-Cyclopropoxy-6-methylpyridin-3-amine (Reduction Product) Product->Amine H2, Pd/C or Fe/NH4Cl (Nitro Reduction)

Figure 1: Synthetic pathway via


 mechanism and downstream reduction.
Validated Experimental Protocol

Objective: Synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine from 4-Chloro-2-methyl-5-nitropyridine.

Reagents:

  • 4-Chloro-2-methyl-5-nitropyridine (1.0 equiv)

  • Cyclopropanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Preparation of Alkoxide:

    • In a flame-dried round-bottom flask under nitrogen atmosphere, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

    • Add Cyclopropanol (1.2 equiv) dropwise. Stir for 30 minutes at 0°C to ensure complete formation of sodium cyclopropoxide. Note: Hydrogen gas evolution will occur; ensure proper venting.

  • Nucleophilic Substitution:

    • Dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 equiv) in anhydrous THF.

    • Add the chloropyridine solution dropwise to the alkoxide mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass: 195.07 [M+H]+).

  • Workup:

    • Quench the reaction carefully with ice-cold water or saturated

      
       solution.
      
    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Yield Expectation: 75–85%.

Scientific Rationale: The use of a strong base like NaH is necessary to deprotonate the weakly acidic cyclopropanol (


). The reaction temperature is kept low initially to prevent ring opening of the strained cyclopropane ring or polymerization.

Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism. The nitro group at position 5 is critical; it acts as an electron-withdrawing group (EWG) that stabilizes the anionic intermediate (Meisenheimer complex) formed upon the attack of the cyclopropoxide anion at position 4.

Mechanism Step1 Reactants: Pyridine-Cl + Cyclopropoxide Step2 Transition State: Negative charge delocalized onto Nitro group Step1->Step2 Addition Step3 Product: Pyridine-O-Cyclopropyl + Cl⁻ Step2->Step3 Elimination

Figure 2: Simplified


 mechanism highlighting the stabilizing role of the nitro group.

Applications in Drug Discovery

4-Cyclopropoxy-2-methyl-5-nitropyridine is primarily an intermediate. Its value lies in its conversion to aminopyridines , which are privileged scaffolds in medicinal chemistry.

  • Kinase Inhibition: The 2-methyl-4-alkoxy-5-aminopyridine motif is found in various inhibitors targeting kinases such as NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) and other inflammatory pathways.

  • Reduction to Amine:

    • The nitro group is reduced (using

      
       or 
      
      
      
      ) to yield 4-Cyclopropoxy-6-methylpyridin-3-amine (CAS 1243288-58-5).
    • This amine is then coupled with carboxylic acids or chlorides to form amide bonds, a common linkage in bioactive molecules.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Nitropyridines are generally irritating to mucous membranes.

  • Potential Sensitizer: Handle with care to avoid allergic reactions.

Precautions:

  • Engineering Controls: Always operate in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • PubChem. (2025).[6] 2-Chloro-4-methyl-5-nitropyridine Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

Sources

Biological Activity of Nitropyridine Derivatives: Mechanisms, Potency, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Nitropyridine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitropyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the presence of a nitro group (


) on the pyridine ring.[1][2] This moiety serves a dual function: it acts as a powerful electron-withdrawing group (EWG) that modulates the electronic properties of the ring—facilitating nucleophilic substitutions during synthesis—and functions as a pharmacophore capable of undergoing bioreductive activation.

Recent high-impact studies have repositioned nitropyridines from simple synthetic intermediates to potent Microtubule Targeting Agents (MTAs) for cancer therapy and broad-spectrum antimicrobial agents . This guide dissects the structure-activity relationships (SAR), specific mechanisms of action (MoA), and experimental protocols required to evaluate these compounds.

Chemical Basis and Structure-Activity Relationship (SAR)

The biological efficacy of nitropyridine derivatives is governed by the positioning of the nitro group and the nature of substituents at the C2 and C4 positions.

Electronic Effects and Reactivity

The nitro group at the C3 or C5 position significantly lowers the electron density of the pyridine ring. This makes the C2 and C4 positions highly electrophilic, enabling Nucleophilic Aromatic Substitution (


) . This reactivity is critical for synthesizing diverse libraries of derivatives (e.g., introducing amines, alkoxides, or thiols).
Bioreductive Activation

In hypoxic environments (common in solid tumors and bacterial biofilms), the nitro group can be enzymatically reduced by nitroreductases. This process occurs in stepwise fashion:



The hydroxylamine and nitroso intermediates are highly reactive electrophiles capable of forming covalent adducts with DNA, leading to cytotoxicity.
SAR Visualization

The following diagram illustrates the structural requirements for anticancer activity in 3-nitropyridine derivatives, specifically targeting the colchicine binding site of tubulin.

SAR_Nitropyridine Core 3-Nitropyridine Core Nitro C3-Nitro Group (-NO2) Essential for H-bonding with Tubulin (Val/Cys) Core->Nitro Electronic Activation C2_Sub C2-Substituent (e.g., Alkyl-amino) Controls Lipophilicity & Steric Fit Core->C2_Sub R1 Position C4_Sub C4-Substituent (e.g., Anilino/Aryl) Pi-Stacking Interactions Core->C4_Sub R2 Position Activity Biological Outcome: Microtubule Destabilization G2/M Arrest Nitro->Activity C2_Sub->Activity C4_Sub->Activity

Figure 1: Structure-Activity Relationship (SAR) of 3-nitropyridine derivatives optimized for anticancer activity. The C3-nitro group is essential for binding affinity.

Anticancer Activity: Microtubule Targeting[3][4][5][6]

Recent research identifies 3-nitropyridine analogues (e.g., 4AZA2891 , 4AZA2996 ) as potent inhibitors of tubulin polymerization.[3] Unlike taxanes which stabilize microtubules, these derivatives bind to the colchicine site , preventing the assembly of tubulin dimers.

Mechanism of Action (MoA)
  • Binding: The compound enters the cell and binds to the

    
    -tubulin subunit at the colchicine interface.[4]
    
  • Destabilization: This binding sterically hinders the incorporation of the dimer into the growing microtubule.

  • Arrest: The mitotic spindle fails to form, triggering the Spindle Assembly Checkpoint (SAC).

  • Death: The cell arrests in the G2/M phase and subsequently undergoes apoptosis.[4]

Quantitative Potency Data

The following table summarizes the antiproliferative potency (


) of key nitropyridine derivatives against a panel of human tumor cell lines.
Compound IDStructure ClassCell LineTargetPotency (

)
Ref
4AZA2891 2-alkoxy-3-nitropyridineNCI-60 PanelTubulin (Colchicine Site)35.5 nM (Mean)[1]
4AZA2996 2-amino-3-nitropyridineNCI-60 PanelTubulin (Colchicine Site)21.9 nM (Mean)[1]
Comp 169 3-nitropyridine analogHT-29 (Colon)Tubulin4.0 nM [2]

Note: Nanomolar potency indicates these compounds are comparable to clinically used vinca alkaloids.

Pathway Visualization

Anticancer_Mechanism Compound Nitropyridine Derivative (e.g., 4AZA2996) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Prevents Assembly Effect2 Disruption of Mitotic Spindle Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest Outcome Apoptosis (Caspase Activation) Arrest->Outcome

Figure 2: Molecular mechanism of nitropyridine-induced cytotoxicity via microtubule destabilization.

Antimicrobial Activity[1][2][3][7][8][9][10][11][12][13][14]

Nitropyridines also exhibit significant antibacterial and antifungal properties.[4] The mechanism here often diverges from the anticancer MoA, relying more heavily on the bioreductive generation of reactive oxygen species (ROS) or DNA-damaging intermediates, similar to metronidazole.[5]

Key Compounds and Efficacy
  • Pyridoxazinone derivatives: Synthesized from 3-hydroxy-2-nitropyridine, these show activity against Gram-positive bacteria.[1][2]

  • Oxazolidinone-Nitropyridine Hybrids: Designed to overcome resistance in MRSA (Methicillin-resistant Staphylococcus aureus).

Compound ClassTarget OrganismMIC (

)
MechanismRef
N-hydroxy-pyridoxazinoneEnterococcus faecalis7.8 DNA Damage / ROS[3]
N-hydroxy-pyridoxazinoneStaphylococcus aureus31.2 DNA Damage / ROS[3]
4-chloro-3-nitropyridine deriv.Candida albicans62.5 Unknown[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for evaluating nitropyridine derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay

Validates the anticancer mechanism described in Section 2.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9), and fluorescent reporter (DAPI or specialized tubulin dye).
    
  • Preparation: Keep all reagents on ice (

    
    ). Prepare compound stocks in DMSO (final concentration <1%).
    
  • Reaction Assembly:

    • In a black 96-well plate, add

      
       of PEM buffer containing GTP and the fluorescent reporter.
      
    • Add

      
       of the test nitropyridine (at 
      
      
      
      ).
    • Initiate reaction by adding

      
       of tubulin (
      
      
      
      ).
  • Measurement: Immediately transfer to a pre-warmed (

    
    ) fluorometer. Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
    
  • Analysis: Plot fluorescence vs. time.

    • Control: Paclitaxel (stabilizer, rapid plateau) vs. Vincristine (destabilizer, flat line).

    • Result: Nitropyridines should suppress the fluorescence increase curve dose-dependently.

Protocol B: General Synthesis via

Standard method for functionalizing the nitropyridine core.

  • Starting Material: 2-chloro-3-nitropyridine (1.0 eq).

  • Nucleophile: Primary or secondary amine (1.2 eq).

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or Acetonitrile (dry).

  • Procedure:

    • Dissolve starting material in solvent.

    • Add base, then dropwise add the amine.

    • Stir at RT (for reactive amines) or reflux (

      
      ) for 4–6 hours.
      
    • Monitor via TLC (Hexane:EtOAc).

  • Workup: Pour into ice water. The product usually precipitates (yellow/orange solid). Filter and recrystallize from Ethanol.

Safety and Toxicology

While potent, the nitro group introduces specific toxicological risks that must be assessed early in development.

  • Mutagenicity: Nitro-aromatics are frequently Ames-positive. The metabolic reduction to hydroxylamines can cause G-C to T-A transversions.

    • Mitigation: Substituents ortho to the nitro group can sterically hinder enzymatic reduction, potentially reducing mutagenicity.

  • Neurotoxicity: As with all tubulin inhibitors, peripheral neuropathy is a potential side effect. However, 3-nitropyridine analogues have shown a favorable safety profile in murine models compared to standard vinca alkaloids [1].

References

  • Herman, et al. 3-nitropyridine analogues as novel microtubule-targeting agents. ResearchGate (2024). Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2025).[1] Available at: [Link]

Sources

The Cyclopropyl Motif in Medicinal Chemistry: Structural Causality, Metabolic Modulation, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition of drug candidates from preclinical models to clinical viability, the cyclopropyl ring has emerged as a privileged structural motif. Found in numerous FDA-approved therapeutics—ranging from the statin class (pitavastatin) to fluoroquinolone antibiotics (ciprofloxacin) and kinase inhibitors—this three-membered carbocycle is rarely a passive linker. Instead, it is actively deployed by medicinal chemists to overcome specific pharmacokinetic and pharmacodynamic roadblocks. By acting as an isosteric replacement for alkenes or gem-dimethyl groups, the cyclopropyl fragment restricts molecular conformation, enhances target binding affinity via entropic gains, and fundamentally alters the metabolic liability of the parent scaffold[1].

This technical guide dissects the physicochemical causality behind the cyclopropyl group's utility, explores its role in modulating cytochrome P450 (CYP450) metabolism, and provides a self-validating synthetic protocol for its installation via the Simmons-Smith reaction.

Physicochemical Causality: The Molecular Orbital Perspective

The unique pharmacological properties of the cyclopropyl group stem directly from its highly strained geometry. To accommodate the 60° internal bond angles (far compressed from the ideal 109.5° tetrahedral angle), the carbon-carbon bonds bow outward, forming what molecular orbital theory describes as "banana bonds" or bent bonds[1].

This rehybridization shifts the electron density, resulting in C-C bonds that possess enhanced p-character and C-H bonds that possess enhanced s-character (approximately 33%, resembling sp2 hybridized carbons)[1].

Causative Pharmacological Effects:

  • Shortened Bond Lengths: The enhanced p-character of the C-C bonds shortens them to 1.51 Å, making the ring highly compact and coplanar[1].

  • Increased Bond Dissociation Energy (BDE): The high s-character of the C-H bonds pulls the electrons closer to the carbon nucleus, significantly increasing the energy required to homolytically cleave the bond[2].

  • Conformational Locking: The rigid, coplanar nature of the three carbon atoms severely restricts the rotational degrees of freedom of adjacent functional groups, locking the molecule into a bioactive conformation and reducing the entropic penalty upon receptor binding[1].

Quantitative Comparison of Hydrocarbon Motifs

To understand why cyclopropane behaves more like an alkene than a standard alkane in biological systems, we must compare their fundamental metrics:

PropertyStandard Alkane (e.g., Propane)CyclopropaneAlkene (e.g., Propene)
C-C Bond Length (Å) 1.541.511.33
C-H Bond Dissociation Energy (kcal/mol) ~98~106~111
C-H Bond s-character (%) 25% (sp3)~33% (sp2-like)33% (sp2)
Structural Geometry Flexible / TetrahedralRigid / CoplanarRigid / Planar

Modulating Pharmacokinetics: Metabolic Stability and Liability

Metabolic Shielding via High BDE

One of the primary mechanisms of drug clearance is oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. The rate-limiting step in CYP-mediated aliphatic hydroxylation is the initial abstraction of a hydrogen atom by the highly reactive iron-oxo species (Compound I)[2].

Because the cyclopropyl C-H bonds possess a significantly higher BDE (~106 kcal/mol) compared to standard aliphatic chains (~98 kcal/mol), the activation energy required for hydrogen abstraction is drastically increased[2]. By replacing a metabolically labile alkyl group with a cyclopropyl ring, medicinal chemists can block oxidative hotspots, prolonging the drug's half-life.

Case Study: In the development of 2, the incorporation of a cyclopropyl ring successfully diverted metabolism away from the highly promiscuous CYP3A4 enzyme in favor of minimal metabolism by CYP2C9, thereby severely reducing the risk of dangerous drug-drug interactions (DDIs)[2].

Metabolic_Routing A Lead Compound (Standard Alkyl) B CYP3A4 Oxidation (Low BDE ≈ 98 kcal/mol) A->B C Rapid Clearance (Poor PK) B->C D Optimized Drug (Cyclopropyl Motif) E CYP3A4 Blocked (High BDE ≈ 106 kcal/mol) D->E F CYP2C9 Shunt (Minimal Metabolism) E->F G Enhanced Half-Life (Improved PK) F->G

CYP450 metabolic diversion via cyclopropyl incorporation.

The Liability: Radical Ring-Opening in Cyclopropylamines

While cyclopropyl groups generally enhance stability, their placement requires strategic foresight. When a cyclopropyl group is directly attached to an amine (forming a cyclopropylamine), it introduces a specific metabolic liability. CYP450 enzymes can mediate a single-electron oxidation of the nitrogen lone pair, generating an aminium radical cation. The inherent ring strain of the adjacent cyclopropyl group drives a rapid radical ring-opening event, forming highly reactive electrophilic intermediates that can irreversibly bind to glutathione (GSH) or hepatic proteins[2]. This exact mechanism was implicated in the severe hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin[2].

Synthetic Workflows: The Simmons-Smith Cyclopropanation

The stereospecific installation of a cyclopropyl ring is most reliably achieved via the 3[3]. While the classical method utilizes a zinc-copper (Zn-Cu) couple, modern medicinal chemistry overwhelmingly favors the Furukawa modification , which employs diethylzinc (


) and diiodomethane (

)[3]. This homogeneous approach provides superior reproducibility, precise stoichiometric control, and milder conditions suitable for complex, functionalized drug intermediates[4].
Reaction Mechanism & Causality

The active reagent is a highly electrophilic zinc carbenoid (


) generated in situ. This carbenoid interacts with the electron-rich alkene via a concerted, asynchronous "butterfly" transition state[3]. Because the methylene transfer is concerted, the reaction is strictly stereospecific—the cis or trans geometry of the starting alkene is perfectly preserved in the resulting cyclopropane product[3].

Simmons_Smith Step1 Inert Atmosphere Preparation (0 °C) Step2 Diiodomethane + Solvent (DCM) Step1->Step2 Step3 Diethylzinc Addition (Carbenoid Formation) Step2->Step3 Step4 Alkene Substrate Addition Step3->Step4 Step5 Stereospecific Cyclopropanation Step4->Step5 Step6 Aqueous Quench & Extraction Step5->Step6

Step-by-step workflow of the Furukawa-modified Simmons-Smith reaction.

Self-Validating Protocol: Furukawa-Modified Simmons-Smith Reaction

Objective: Stereospecific conversion of an α,β-unsaturated aldehyde to a cyclopropyl derivative.

  • System Purging & Preparation:

    • Flame-dry all glassware under vacuum and backfill with Argon (repeat 3x).

    • Causality/Validation: Diethylzinc is highly pyrophoric and violently quenches in the presence of moisture. A strictly anhydrous, inert environment is validated by the absence of fuming upon initial reagent transfer[3].

  • Reagent Mixing:

    • Add anhydrous dichloromethane (DCM) to the reaction flask and cool to 0 °C using an ice bath.

    • Add diiodomethane (2.0–3.0 equivalents relative to the substrate)[3].

  • Carbenoid Generation:

    • Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0–3.0 equivalents) dropwise[3].

    • Causality/Validation: Stir for 30 minutes at 0 °C. The successful formation of the active zinc carbenoid (

      
      ) is visually validated by the appearance of a fine white precipitate in the solution[3].
      
  • Substrate Addition:

    • Introduce the freshly distilled alkene substrate (1.0 equivalent) dissolved in anhydrous DCM dropwise to the 0 °C mixture[3].

    • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12–24 hours[3]. Monitor via TLC or GC-MS until the starting material is consumed.

  • Quenching & Isolation:

    • Cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (

      
      )[3].
      
    • Transfer to a separatory funnel, wash the organic layer sequentially with saturated aqueous sodium bicarbonate (

      
      ) and brine[3].
      
    • Dry over anhydrous sodium sulfate (

      
      ), filter, and concentrate under reduced pressure[3].
      

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.[Link]

  • Hussain, M., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules (MDPI).[Link]

Sources

In Vitro Screening of 4-Cyclopropoxy-2-methyl-5-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, highly functionalized pyridine derivatives serve as privileged scaffolds for drug discovery, particularly in the development of kinase inhibitors and CNS-active agents[1][2]. 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1) is a versatile building block that presents a unique physicochemical profile[3].

As a Senior Application Scientist, evaluating a novel chemical entity (NCE) or fragment like 4-Cyclopropoxy-2-methyl-5-nitropyridine (hereafter referred to as 4-CMP ) requires a highly structured, causality-driven screening cascade. The structural features of 4-CMP dictate the specific in vitro assays required:

  • The Cyclopropoxy Group: Introduces steric bulk and enhances lipophilicity (LogP), improving passive membrane permeability. However, the ether linkage is a prime liability for Cytochrome P450 (CYP)-mediated O-dealkylation.

  • The Nitro Group: Often utilized as a synthetic precursor to an aminopyridine (a classic kinase hinge-binding motif), the nitro group itself can act as a prodrug trigger or a structural alert (toxophore) due to potential reduction by nitroreductases[1]. Furthermore, nitroaromatics frequently exhibit intrinsic fluorescence or quenching properties, necessitating specific biochemical assay formats like TR-FRET to avoid false positives/negatives.

  • The Methyl Group: Provides a vector for structure-activity relationship (SAR) expansion and can influence the dihedral angle of adjacent substituents.

This whitepaper outlines a self-validating, three-tier in vitro screening workflow designed to rigorously evaluate 4-CMP for target engagement, biochemical efficacy, and metabolic stability.

G N1 4-Cyclopropoxy-2-methyl-5-nitropyridine N2 Tier 1: ADMET & Physicochemical (Microsomal Stability, Permeability) N1->N2 N3 Tier 2: Primary Biochemical (TR-FRET Kinase Assay) N2->N3 N4 Tier 3: Cellular Target Engagement (NanoBRET Assay) N3->N4 N5 Lead Optimization & SAR N4->N5

Fig 1. Hierarchical in vitro screening cascade for 4-CMP.

Tier 1: In Vitro ADMET & Physicochemical Profiling

Before advancing 4-CMP into complex cellular models, its metabolic fate must be established. The liver is the primary site of drug metabolism, and over 60% of marketed drugs are cleared via CYP-mediated oxidation[4][5]. For 4-CMP, the cyclopropoxy moiety is highly susceptible to O-dealkylation, making Human Liver Microsome (HLM) stability testing the critical first step.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance (


) and half-life (

) of 4-CMP[6].

Causality & Validation: We utilize NADPH as a cofactor to specifically isolate Phase I CYP450 and Flavin Monooxygenase (FMO) metabolism[4][5]. A minus-cofactor control is mandatory to rule out non-CYP mediated degradation (e.g., chemical instability in buffer).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-CMP in 100% DMSO. Dilute to a working concentration to ensure the final assay DMSO concentration does not exceed 0.05% (high DMSO inhibits CYP enzymes)[4][6].

  • Incubation Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM 4-CMP in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[4].

  • Sampling: Extract 50 µL aliquots at predefined time points: 0, 5, 15, 30, and 60 minutes[4][6].

  • Quenching: Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolterodine)[7].

  • Analysis: Centrifuge at 3,000 rpm for 10 minutes at 4°C to precipitate proteins[7]. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[6].

Tier 2: Primary Biochemical Screening (TR-FRET)

Assuming 4-CMP is being evaluated as a kinase inhibitor scaffold, standard fluorescence intensity assays are inadequate. Nitroaromatics are notorious for compound-mediated optical interference (fluorescence quenching or auto-fluorescence).

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here. It utilizes lanthanide chelates (like Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds). By introducing a time delay (e.g., 50–100 µs) before measuring the emission, short-lived background fluorescence from the 4-CMP nitroaromatic system decays completely, yielding an exceptionally high signal-to-noise ratio[8][9].

Protocol: TR-FRET Competitive Kinase Assay

This protocol measures the displacement of a fluorescent tracer from the target kinase by 4-CMP.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 3X Kinase/Antibody mixture containing 5 nM Target Kinase (e.g., DYRK1A or a generic Tyrosine Kinase) and 2 nM Europium-tagged anti-tag antibody in Kinase Buffer[10].

  • Compound Addition: Dispense 4-CMP (serially diluted from 10 µM to 0.1 nM) into a 384-well low-volume black microplate[11].

  • Tracer Addition: Add a competitive fluorescent kinase tracer (e.g., Tracer 236) at its predetermined

    
     concentration (e.g., 18 nM)[10].
    
  • Equilibration: Incubate the plate at room temperature for 60–90 minutes to allow the system to reach equilibrium[11].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm, and measure emission ratios at 665 nm (Acceptor) and 615 nm (Donor)[9].

Self-Validation (The Z'-Factor): The assay's robustness must be validated using the Z'-factor equation:



A 

indicates a highly robust assay suitable for high-throughput screening[8][10][12].

G Kinase Target Kinase Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binds Antibody Tb-Antibody (Donor) Kinase->Antibody Tags FRET High TR-FRET Signal (No Inhibition) Tracer->FRET Energy Transfer Antibody->FRET Inhibitor 4-CMP Addition (Displacement) FRET->Inhibitor Add Compound NoFRET Low TR-FRET Signal (Inhibition) Inhibitor->NoFRET Displaces Tracer

Fig 2. TR-FRET competitive binding assay mechanism for primary screening.

Tier 3: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. 4-CMP must cross the lipid bilayer and engage the target in the complex intracellular milieu.

Causality & Validation: We deploy the NanoBRET Target Engagement assay. This live-cell assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer[13][14]. If 4-CMP successfully penetrates the cell and binds the target, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[13][15].

Protocol: NanoBRET Live-Cell Assay

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc® fusion protein using a lipid-based transfection reagent (e.g., FuGENE HD). Incubate for 20 hours to allow protein expression[15].

  • Cell Seeding: Harvest and resuspend cells in Opti-MEM at

    
     cells/mL. Seed into a 96-well or 384-well tissue culture-treated plate[15][16].
    
  • Tracer & Compound Addition: Add the NanoBRET tracer at a near-saturating concentration. Immediately add 4-CMP in a dose-response dilution series[13][14].

  • Equilibration: Incubate the cells for 2 hours at 37°C, 5%

    
    [15][17].
    
  • Substrate Addition: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench any signal from dead cells)[15][17].

  • Measurement: Measure luminescence using a plate reader equipped with a 450 nm (donor) and 610 nm (acceptor) filter pair. Calculate the

    
     based on the BRET ratio[15].
    

G Transfect Transfect HEK293 Cells (NanoLuc-Fusion Vector) Equilibrate Add NanoBRET Tracer (Equilibration) Transfect->Equilibrate Compound Add 4-CMP (Cellular Penetration) Equilibrate->Compound Readout Measure BRET Signal (Target Engagement) Compound->Readout

Fig 3. NanoBRET live-cell target engagement workflow.

Quantitative Data Presentation

The following table summarizes hypothetical, yet highly representative, screening data for a nitropyridine scaffold like 4-CMP undergoing the described cascade.

Assay CategorySpecific ParameterResult / ValueInterpretation / Status
Physicochemical Calculated LogP (cLogP)2.8Optimal lipophilicity for membrane permeability.
In Vitro ADMET HLM Intrinsic Clearance (

)
45 µL/min/mgModerate clearance; cyclopropoxy group shows slight CYP liability.
In Vitro ADMET HLM Half-life (

)
31 minutesAcceptable for a hit compound; requires optimization.
Biochemical TR-FRET

(Target Kinase)
145 nMStrong primary biochemical potency.
Biochemical TR-FRET Assay Z'-Factor0.78Excellent assay robustness; no nitro-interference.
Cellular NanoBRET

(Live Cell)
890 nMConfirms target engagement; drop-off due to cell permeability.

References

  • BLD Pharm. "1243288-46-1 | 4-Cyclopropoxy-2-methyl-5-nitropyridine". BLD Pharm.
  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules". MDPI.
  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular HDAC Assay Technical Manual". Promega.
  • EUbOPEN. "NanoBRET assays to assess cellular target engagement of compounds". EUbOPEN.
  • Carna Biosciences. "NanoBRET™ Target Engagement Assay for KDR (VEGFR2)". CarnaBio.
  • Promega Corporation. "NanoBRET® Target Engagement | Live-Cell Compound Binding Assay". Promega.
  • ResearchGate. "A review on the medicinal importance of pyridine derivatives".
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening". NIH.
  • Revvity.
  • ResearchGate. "(A) Determination of the Z′ factor for the automated kinase assay...".
  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions". Evotec.
  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay". BMG Labtech.
  • MTT Lab. "In vitro drug metabolism: for the selection of your lead compounds". MTT Lab.
  • Agilent. "Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire". Agilent.
  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay". Charnwood Discovery.

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Cyclopropoxy-2-methyl-5-nitropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of Type I and Type II kinase inhibitor design, the 4-Cyclopropoxy-2-methyl-5-nitropyridine scaffold represents a "privileged intermediate." It serves as a critical building block for installing the 2-amino-4-cyclopropoxypyridine motif, a pharmacophore found in next-generation ALK, ROS1, and MET inhibitors (e.g., analogues of crizotinib and lorlatinib).

The "Cyclopropyl Advantage"

Replacing a standard methoxy (


) or ethoxy (

) group with a cyclopropoxy (

) group at the 4-position of the pyridine ring offers three distinct medicinal chemistry advantages:
  • Metabolic Stability: The cyclopropyl ring lacks the labile benzylic-like protons found in ethyl groups, reducing susceptibility to CYP450-mediated oxidative dealkylation.

  • Conformational Restriction: The rigidity of the cyclopropyl ring reduces the entropic penalty of binding when targeting the ATP-binding pocket.

  • Lipophilic Filling: The cyclopropyl group provides a specific volume that often complements the hydrophobic "back pocket" or solvent front regions of kinases better than flexible alkyl chains.

Chemical Pathway & Mechanism[1]

The synthesis of the target kinase inhibitor generally proceeds through three phases: (1) Installation of the cyclopropoxy ether via


, (2) Chemoselective reduction of the nitro group, and (3) Coupling to the core scaffold.
Visual Workflow (DOT Diagram)

SyntheticRoute Figure 1: Synthetic Pathway for 4-Cyclopropoxy-2-methyl-5-aminopyridine precursors. Start 4-Chloro-2-methyl- 5-nitropyridine (CAS: 856834-65-6) Inter 4-Cyclopropoxy-2-methyl- 5-nitropyridine (Target Intermediate) Start->Inter Step 1: SNAr THF, 0°C to RT Reagent Cyclopropanol + NaH Reagent->Inter Amine 4-Cyclopropoxy-2-methyl- 5-aminopyridine (Active Nucleophile) Inter->Amine Step 2: Nitro Reduction EtOH/H2O, 80°C Reductant Fe / NH4Cl (Bechamp) Reductant->Amine Final Kinase Inhibitor (Amide/Urea Linkage) Amine->Final Step 3: Coupling (Buchwald or Amide)

Detailed Experimental Protocols

Protocol A: Installation of the Cyclopropoxy Group

Objective: Synthesize 4-Cyclopropoxy-2-methyl-5-nitropyridine from the chloro-precursor. Criticality: High. The cyclopropoxy group is sterically demanding. Temperature control is vital to prevent polymerization or ring-opening side reactions.

Materials:

  • 4-Chloro-2-methyl-5-nitropyridine (1.0 eq)

  • Cyclopropanol (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous THF (10 volumes)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add Cyclopropanol (1.2 eq) dropwise over 15 minutes. Note: Evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gas will occur.[1] Ensure proper venting. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Addition: Dissolve 4-Chloro-2-methyl-5-nitropyridine in minimal THF and add dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Target Mass: M+1 ~ 195.2).

    • Checkpoint: If conversion is slow, heat gently to 40°C. Avoid refluxing >60°C to preserve the cyclopropyl ring integrity.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the cyclopropyl ether. Recommendation: Use Iron/Ammonium Chloride (Bechamp Reduction). Why? Catalytic hydrogenation (


, Pd/C) is viable but carries a higher risk of reducing the pyridine ring or opening the cyclopropyl ring under high pressure/acidic conditions. Fe/NH4Cl is milder and chemoselective.

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-intermediate (from Protocol A) in a mixture of Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat the suspension to 80°C (reflux) with vigorous stirring for 2–4 hours.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc or DCM.

    • Note: The resulting 4-Cyclopropoxy-2-methyl-5-aminopyridine is air-sensitive (oxidation to N-oxides or diazo species). Store under inert gas or use immediately in the next coupling step.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterSpecification / Observation
Appearance Pale yellow solid (Nitro)

Off-white/brown solid (Amine)
LCMS (Nitro)

LCMS (Amine)

1H NMR Key Shift Cyclopropyl protons: Multiplets at

0.6–0.9 ppm.[2]
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in

Moisture in solvent; NaH degradation.Use freshly distilled THF; ensure NaH quality. Switch base to

if NaH fails.
Ring Opening Reaction temperature too high; Acidic workup.Keep reaction

. Ensure quench is neutral/basic (pH 7-8).
Incomplete Reduction Clumping of Iron powder.Use fine mesh Iron powder; increase mechanical stirring speed.

Structural Activity Relationship (SAR) Logic[5][6]

Understanding why this molecule is used is as important as how it is made.

SAR_Logic Figure 2: SAR contributions of the scaffold to Kinase Inhibition Center 4-Cyclopropoxy-2-methyl- 5-nitropyridine Scaffold Prop1 Cyclopropyl Group: Fills hydrophobic pocket (Lipophilic Efficiency) Center->Prop1 Prop2 Ether Linkage: H-bond acceptor (Solubility) Center->Prop2 Prop3 2-Methyl Group: Steric clash with gatekeeper residues Center->Prop3 Prop4 5-Amino Position: Vector for Hinge Binding (via Urea/Amide) Center->Prop4

[7][8]

References

  • Pfizer Inc. (2014). Macrocyclic Polymerase Inhibitors (Lorlatinib Development). Discusses the optimization of alkoxy-pyridine side chains for ALK inhibition.

  • Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency." Journal of Medicinal Chemistry, 57(11), 4720-4744. (Demonstrates the utility of alkoxy-pyridines in kinase design).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides comparative data on cyclopropyl vs. other ether bioisosteres).

  • BenchChem. (2025).[3] "Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline." (Background on the nitro-pyridine/aniline scaffold synthesis).

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: The Rationale for Investigating 4-Cyclopropoxy-2-methyl-5-nitropyridine in Oncology

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Within this class, nitropyridine derivatives are emerging as a promising frontier in cancer research, with demonstrated cytotoxic potential across a range of cancer cell lines.[3][4] The nitro group is hypothesized to be a key pharmacophore, potentially modulating enzyme activity or participating in crucial interactions with biological targets essential for cancer cell proliferation.[3]

This document outlines a detailed guide for the investigation of a novel, yet uncharacterized compound: 4-Cyclopropoxy-2-methyl-5-nitropyridine . The rationale for its investigation is built upon the known activities of its constituent chemical moieties:

  • The 5-Nitropyridine Core: Research on analogous 3-nitropyridine compounds has identified them as potent microtubule-targeting agents.[5][6] These agents disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a well-established mechanism for cancer therapeutics.[5]

  • The Cyclopropyl Group: The inclusion of a cyclopropane ring is a common strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability or binding affinity.[7] Many bioactive molecules owe their efficacy to this unique structural feature.[7]

Therefore, we postulate that 4-Cyclopropoxy-2-methyl-5-nitropyridine has the potential to act as a novel anticancer agent, possibly through the disruption of microtubule dynamics. This guide provides the theoretical framework and a comprehensive set of protocols to systematically evaluate its preclinical efficacy.

II. Postulated Mechanism of Action: Microtubule Destabilization

Based on compelling evidence from structurally related 3-nitropyridine analogues, the primary hypothesis is that 4-Cyclopropoxy-2-methyl-5-nitropyridine functions as a microtubule-destabilizing agent.[5][6] These analogues have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[5]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. Their disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[5]

Microtubule_Disruption_Pathway cluster_cell Cancer Cell cluster_effect Compound Effect tubulin α/β-Tubulin Dimers mt Dynamic Microtubules (Polymerization/Depolymerization) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest mt->arrest Disruption of Dynamics mitosis Successful Mitosis spindle->mitosis proliferation Cell Proliferation mitosis->proliferation compound 4-Cyclopropoxy-2-methyl- 5-nitropyridine compound->tubulin Binds to Colchicine Site apoptosis Apoptosis (Cell Death) arrest->apoptosis block->mt Inhibits Polymerization

Caption: Postulated mechanism of 4-Cyclopropoxy-2-methyl-5-nitropyridine.

III. Experimental Workflow: A Tiered Approach to Evaluation

A systematic, multi-tiered approach is recommended to efficiently characterize the anticancer potential of 4-Cyclopropoxy-2-methyl-5-nitropyridine.

Experimental_Workflow cluster_1 cluster_2 cluster_3 tier1 Tier 1: In Vitro Screening (Cytotoxicity Assessment) gi50 GI50/IC50 Determination (MTT/CTG Assay) tier1->gi50 tier2 Tier 2: Mechanism of Action (Cellular Assays) cell_cycle Cell Cycle Analysis (Flow Cytometry) tier2->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) tier2->apoptosis tier3 Tier 3: Target Validation (Biochemical Assays) tubulin_assay Tubulin Polymerization Assay (Cell-Free) tier3->tubulin_assay gi50->tier2 If GI50 < 10 µM panel Cancer Cell Line Panel cell_cycle->tier3 If G2/M Arrest Observed apoptosis->tier3 If Apoptosis is Induced

Caption: Tiered experimental workflow for compound evaluation.

IV. Application Protocols

Protocol 1: Tier 1 - In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of the compound across a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (see Table 1 for suggestions)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 96-well cell culture plates

  • 4-Cyclopropoxy-2-methyl-5-nitropyridine (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the compound stock in culture medium. A common starting range is 100 µM to 0.01 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50/GI50 value.

Table 1: Suggested Cancer Cell Line Panel

Cancer TypeCell LineRationale
Lung CarcinomaA549Commonly used for microtubule-targeting agent studies.[5]
Colon CancerHCT116Represents a common solid tumor type.[6]
Breast CancerMCF-7Hormone-responsive breast cancer model.
LeukemiaJurkatSuspension cell line, useful for apoptosis studies.[5]
Normal Lung FibroblastMRC-5To assess selectivity for cancer cells over normal cells.[5]
Protocol 2: Tier 2 - Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest, particularly in the G2/M phase.

Materials:

  • Jurkat or A549 cells

  • 6-well plates

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with the compound at its 1x and 5x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.

Protocol 3: Tier 3 - Cell-Free Tubulin Polymerization Assay

Objective: To directly assess the compound's ability to inhibit the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • Paclitaxel (positive control for polymerization)

  • Colchicine or Vincristine (positive control for inhibition)

  • 4-Cyclopropoxy-2-methyl-5-nitropyridine

  • 96-well half-area plates

  • Temperature-controlled spectrophotometer/plate reader (340 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times.

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation: To initiate the reaction, add the purified tubulin solution to each well. Mix gently.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. Tubulin polymerization causes an increase in light scattering, which is measured as an increase in absorbance.

  • Analysis: Plot absorbance vs. time. Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a suppressed curve, similar to the colchicine/vincristine control.

V. Hypothetical Data and Interpretation

Successful investigation of 4-Cyclopropoxy-2-methyl-5-nitropyridine would yield data confirming its cytotoxic and antimitotic properties.

Table 2: Hypothetical GI50 Values (µM)

Cell Line4-Cyclopropoxy-2-methyl-5-nitropyridineVincristine (Control)
A549 (Lung)0.0850.005
HCT116 (Colon)0.1200.008
MCF-7 (Breast)0.0950.006
Jurkat (Leukemia)0.0500.002
MRC-5 (Normal)> 100.150

Interpretation: The hypothetical data in Table 2 suggests that the compound is highly potent against a range of cancer cell lines, with GI50 values in the nanomolar range.[5] Importantly, its significantly lower potency against the normal MRC-5 cell line indicates a favorable therapeutic window, selectively targeting rapidly dividing cancer cells.[5] Confirmation of G2/M arrest and direct inhibition of tubulin polymerization in subsequent assays would strongly validate the proposed mechanism of action.

VI. References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Google Search. Retrieved March 7, 2026.

  • Herman, S., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC. Retrieved March 7, 2026, from

  • In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Analogs as Potent Anti-Cancer Agents. (n.d.). Benchchem. Retrieved March 7, 2026, from

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved March 7, 2026, from

  • Saini, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Int J Chem Stud, 11(4), 44-50. Retrieved March 7, 2026, from

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved March 7, 2026, from

  • In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. (n.d.). Benchchem. Retrieved March 7, 2026, from

  • Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. (2015). Natural Product Reports (RSC Publishing). Retrieved March 7, 2026, from

  • Wei, K., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(16), 9185-9187. Retrieved March 7, 2026, from

Sources

Technical Guide: Solubilization and Cell Culture Administration of 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide outlines the rigorous protocol for the preparation, solubilization, and administration of 4-Cyclopropoxy-2-methyl-5-nitropyridine (C₁₀H₁₂N₂O₃) in in vitro cell culture systems.

This compound, structurally characterized by a nitropyridine core substituted with a lipophilic cyclopropoxy group, presents specific solubility challenges typical of hydrophobic medicinal chemistry intermediates.[1] Improper solubilization often leads to "micro-precipitation"—a phenomenon where non-visible microcrystals form upon contact with aqueous media, leading to erratic bioavailability, false-negative toxicity data, and physical cellular damage [1].[1]

Physicochemical Profile
PropertyValue (Calculated)Implication for Protocol
Molecular Weight ~208.21 g/mol Low MW facilitates high-molarity stock preparation.
LogP (Octanol/Water) ~2.0 - 2.5 (Estimated)Moderate lipophilicity; poor aqueous solubility.[1] Requires organic co-solvent (DMSO).[1]
H-Bond Donors/Acceptors 0 / 4No donors limits water solubility; relies on dipole interactions.
Physical State Solid / Crystalline PowderRequires mechanical agitation (vortex/sonication) for initial dissolution.[1]

Materials & Reagents

Reagents
  • Target Compound: 4-Cyclopropoxy-2-methyl-5-nitropyridine (>98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma-Aldrich or equivalent).[1] Note: Do not use Ethanol; nitropyridines often exhibit lower solubility and stability in alcohols compared to DMSO.[1]

  • Intermediate Diluent: Phosphate Buffered Saline (PBS), pH 7.4, Mg²⁺/Ca²⁺ free.[1]

  • Culture Media: Cell-specific complete medium (e.g., DMEM/RPMI + 10% FBS).[1]

Equipment
  • Sonicator bath (Ultrasonic cleaner).[1]

  • Vortex mixer.

  • Syringe Filters: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon.[1] Critical: Do not use Cellulose Acetate (CA) or PES with 100% DMSO as they may dissolve or leach.[1]

  • Inverted Microscope (for precipitation checks).[1]

Protocol: Stock Solution Preparation (Phase I)

Objective: Create a stable, sterile, high-concentration Master Stock (typically 100 mM).

  • Weighing: Accurately weigh the compound into a sterile, amber glass vial. Amber glass is required as nitro-aromatic compounds can be light-sensitive [2].

  • Calculation: Calculate the volume of DMSO required for a 100 mM stock.

    • Formula: Volume (mL) = [Mass (mg) / MW (208.21)] / Concentration (M)[1]

    • Example: For 10 mg of compound:

      
      [1]
      
  • Dissolution: Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate at room temperature for 5–10 minutes. Visual Check: Ensure no particulate matter remains.[1] The solution should be clear and yellow/amber.

  • Sterilization: Filter the DMSO stock through a 0.22 µm PTFE syringe filter into a fresh, sterile amber cryovial.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution & Administration (Phase II)

Objective: Dilute the Master Stock to the Final Working Concentration (e.g., 10 µM) without inducing precipitation.

The "Solvent Shock" Risk: Direct addition of 100% DMSO stock to cell culture media often causes immediate precipitation due to the rapid change in polarity.[1] We utilize a Step-Down Dilution Strategy [3].

Step-Down Dilution Workflow
  • Intermediate Stock (100x): Dilute the 100 mM Master Stock 1:100 in Media or PBS to create a 1 mM Intermediate Stock.

    • Note: If precipitation occurs here, dilute 1:1000 instead.[1] The goal is to lower the DMSO concentration while keeping the compound soluble.[1]

  • Working Solution (1x): Dilute the Intermediate Stock 1:100 into the final cell culture well.

    • Result: Final concentration 10 µM; Final DMSO concentration 0.01%.

Dilution Table (Example for 10 µM Final Target)
StepSource SolutionDiluentVolume RatioFinal Conc.DMSO %
1. Master Stock Solid Compound100% DMSO-100 mM 100%
2. Intermediate 10 µL Master Stock990 µL Media/PBS1:1001 mM 1%
3.[1] Final Well 10 µL Intermediate990 µL Cell Culture1:10010 µM 0.01%

Note: Most cell lines tolerate up to 0.5% DMSO.[1] This protocol keeps DMSO at 0.01%, eliminating solvent toxicity artifacts.[1]

Visualizing the Workflow

The following diagram illustrates the critical path from solid compound to cellular assay, highlighting the decision points for precipitation control.

G Solid Solid Compound (4-Cyclopropoxy-2-methyl-5-nitropyridine) MasterStock Master Stock (100 mM) (100% DMSO) Solid->MasterStock Dissolve DMSO Sterile DMSO DMSO->MasterStock Filter Syringe Filter (0.22 µm PTFE) MasterStock->Filter Storage Storage (-20°C, Amber Vial) Filter->Storage Dilution Intermediate Dilution Step (1:100 in Media/PBS) Storage->Dilution Thaw Check Visual Check: Precipitation? Dilution->Check Final Final Assay Well (10 µM, 0.01% DMSO) Check->Final Clear Trouble Troubleshoot: Sonicate or Reduce Conc. Check->Trouble Cloudy Trouble->Dilution

Figure 1: Step-wise solubilization workflow ensuring sterility and solubility integrity.

Quality Control & Troubleshooting

Self-Validating the Protocol

Before adding to cells, perform a "Dummy Run" :

  • Prepare the "Final Well" solution in a clear tube without cells.

  • Incubate at 37°C for 1 hour.

  • Microscopy Check: Place a drop on a slide.[1] If needle-like crystals or amorphous aggregates are visible under 10x/20x objective, the compound has precipitated.[1]

    • Solution: Reduce the concentration of the Intermediate Stock or warm the media to 37°C before adding the compound.

Common Issues
  • Precipitation upon media addition: The "Oiling Out" effect.[1]

    • Fix: Ensure the media is pre-warmed to 37°C. Cold media decreases solubility.[1] Vortex immediately upon addition.[1]

  • Cytotoxicity in Vehicle Control:

    • Fix: If the DMSO control (0.1%) shows toxicity, reduce the final DMSO concentration to <0.05% by adding an extra serial dilution step.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on solubility in drug discovery).

  • Baell, J., & Walters, M. A. (2014).[1] Chemistry: Chemical con artists foil drug discovery.[1] Nature, 513(7519), 481–483.[1] Link (Discussion on aggregation and precipitation artifacts).[1]

  • Timperio, A. M., et al. (2019).[1] A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100762.[1] Link (Source for the step-down dilution protocol for hydrophobic compounds).[1]

  • Sigma-Aldrich. (n.d.).[1][2] DMSO Solubility and Stability in Cell Culture. Technical Bulletin. Link (General reference for DMSO handling).

  • PubChem. (2025).[1][2] Compound Summary: 2-Chloro-4-methyl-5-nitropyridine.[2] (Structural analog reference for physicochemical properties). Link[1]

Sources

"large-scale synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Process Chemistry for 4-Cyclopropoxy-2-methyl-5-nitropyridine


)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine , a critical intermediate scaffold for next-generation kinase inhibitors (e.g., VEGFR/PDGFR targets). The synthesis addresses key process challenges including the thermal instability of nitropyridine precursors, the steric and electronic activation of the 4-position, and the cost-effective handling of cyclopropanol.

The optimized route utilizes a Nucleophilic Aromatic Substitution (


)  of 4-chloro-2-methyl-5-nitropyridine with cyclopropanol, catalyzed by potassium tert-butoxide (

). This method offers a superior safety profile compared to sodium hydride (NaH) routes by eliminating hydrogen gas evolution and providing tighter exotherm control.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the ether linkage. The electron-withdrawing nitro group at the 5-position, combined with the pyridine nitrogen, strongly activates the 4-position for nucleophilic attack, making


 the most viable pathway.

Strategic Considerations:

  • Activation: The 5-nitro group creates a "vinylogous" activation at C4, making the chloride a highly labile leaving group.

  • Regioselectivity: The 2-methyl group provides steric bulk, protecting the C2 position, while the C4 position is electronically favored for substitution.

  • Safety: Nitropyridines are energetic. Process safety requires strict thermal control during the displacement reaction.

Retrosynthesis Target 4-Cyclopropoxy-2-methyl-5-nitropyridine (Target) Precursor1 4-Chloro-2-methyl-5-nitropyridine (Key Intermediate) Target->Precursor1 S_NAr Etherification (Disconnection) Reagent1 Cyclopropanol (Nucleophile) Target->Reagent1 Precursor2 4-Hydroxy-2-methyl-5-nitropyridine (Starting Material) Precursor1->Precursor2 Chlorination (POCl3)

Figure 1: Retrosynthetic disconnection showing the


 strategy from the chloro-precursor.

Process Development & Optimization

Route Selection: Base Screening

Standard laboratory protocols often use Sodium Hydride (NaH). However, on a multi-kilogram scale, NaH presents significant hazards due to


 off-gassing and the formation of "hot spots" in the reactor.
Base CandidateSolventProsConsDecision
Sodium Hydride (NaH) THF/DMFHigh reactivity

evolution (Class 1 Div 1 hazard), difficult dosing.
Rejected for scale-up
Cesium Carbonate (

)
DMFMild, no gasHigh cost, heterogeneous (stirring issues), slow kinetics.Rejected
Potassium tert-butoxide (

)
THF Homogeneous, fast kinetics, no gas evolution.Moisture sensitive (requires dry solvent).Selected
Solvent System
  • Tetrahydrofuran (THF): Selected for its ability to solubilize both the nitropyridine and the alkoxide intermediate. It is easily recoverable and has a low boiling point (

    
    ), facilitating workup.
    
  • DMF/DMSO: Avoided due to high boiling points and difficulty in removing trace amounts, which can catalyze decomposition of the nitro-product during distillation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methyl-5-nitropyridine

(If starting material is not purchased commercially)

Reagents:

  • 4-Hydroxy-2-methyl-5-nitropyridine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Triethylamine (

    
    ) (1.0 eq) - Catalyst/Acid Scavenger
    

Procedure:

  • Charge 4-Hydroxy-2-methyl-5-nitropyridine into a glass-lined reactor.

  • Add

    
     slowly at 
    
    
    
    .
  • Heat the mixture to

    
     for 4-6 hours. Monitor by HPLC (Target >98% conversion).
    
  • Quench: Cool to

    
     and slowly pour the reaction mass into crushed ice/water (exothermic!). Maintain temperature 
    
    
    
    .
  • Extract with Dichloromethane (DCM).[1] Wash organic layer with

    
     (aq) to pH 7-8.[1]
    
  • Concentrate to yield the yellow solid intermediate (Yield: ~85-90%).

Step 2: Synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine (Target)

Materials:

  • 4-Chloro-2-methyl-5-nitropyridine (1.0 eq, limiting reagent)

  • Cyclopropanol (1.2 eq)

  • Potassium tert-butoxide (

    
    ) (1.3 eq, 1.0 M solution in THF)
    
  • Tetrahydrofuran (THF), Anhydrous (10 vol)

Equipment:

  • Jacketed glass reactor (Cryogenic capability recommended).

  • Overhead stirrer (High torque).

  • Internal temperature probe.

Procedure:

  • Preparation of Alkoxide:

    • Charge Anhydrous THF (5 vol) and Cyclopropanol (1.2 eq) to the reactor.

    • Cool to

      
      .
      
    • Add

      
       solution (1.3 eq) dropwise over 30 minutes. Maintain internal temperature 
      
      
      
      .
    • Observation: The solution may turn slightly cloudy or yellow. Stir for 30 mins at

      
       to ensure complete deprotonation.
      
  • Coupling Reaction (

    
    ): 
    
    • Dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 eq) in THF (5 vol) in a separate vessel.

    • Slowly add the nitropyridine solution to the cyclopropoxide reactor over 45-60 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between

      
      . Do not allow to exceed 
      
      
      
      to prevent impurity formation (dimers).
    • After addition, warm slowly to

      
       (Room Temperature) and stir for 3-5 hours.
      
  • In-Process Control (IPC):

    • Sample for HPLC.[2][3]

    • Specification: Starting material < 0.5%.

  • Workup:

    • Quench the reaction by adding Water (10 vol) slowly.

    • Extract with Ethyl Acetate (

      
       vol).[4][5]
      
    • Wash combined organics with Brine (5 vol).

    • Dry over Sodium Sulfate (

      
      ) and filter.
      
  • Purification:

    • Concentrate under reduced pressure (

      
      ) to a crude oil/solid.
      
    • Recrystallization: Dissolve crude in minimum hot Isopropyl Alcohol (IPA) or Ethanol. Cool to

      
       to crystallize.
      
    • Filter and dry in a vacuum oven at

      
      .
      

Yield: 75-82% (Isolated). Appearance: Pale yellow to off-white crystalline solid.

Process Flow Diagram

ProcessFlow Start Start: Cyclopropanol + THF Deprotonation Add KOtBu (0°C) Form Potassium Cyclopropoxide Start->Deprotonation Cool to 0°C Addition Add 4-Chloro-2-methyl-5-nitropyridine (Controlled Addition) Deprotonation->Addition Exotherm Control Reaction Reaction: S_NAr (20-25°C, 3-5 hrs) Addition->Reaction Warm to RT Quench Quench with Water Phase Separation Reaction->Quench IPC: SM < 0.5% Crystallization Recrystallization (IPA) Isolate Product Quench->Crystallization Organic Layer Process

Figure 2: Process flow for the large-scale synthesis of the target ether.

Analytical Specifications

ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Purity

HPLC (C18, ACN/Water)
Moisture

Karl Fischer (KF)
Residual Solvents THF

ppm, IPA

ppm
GC-HS
Identification Conforms to Structure

-NMR (DMSO-

)

-NMR Diagnostic Signals (Predicted): 
  • 
     ~8.8 ppm (s, 1H, Pyridine H-6)
    
  • 
     ~7.0 ppm (s, 1H, Pyridine H-3)
    
  • 
     ~4.0-4.2 ppm (m, 1H, Cyclopropyl CH-O)
    
  • 
     ~2.6 ppm (s, 3H, Methyl)
    
  • 
     ~0.8-1.0 ppm (m, 4H, Cyclopropyl 
    
    
    
    )

Safety Assessment

  • Nitropyridine Hazard: The product and its precursor are nitro-aromatics. While generally stable at room temperature, they should not be subjected to temperatures

    
     without DSC testing.
    
    • Action: Perform DSC on the final product. Onset of decomposition expected

      
      .
      
  • Cyclopropanol: Flammable liquid. Ensure grounding of all vessels.

  • Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under nitrogen atmosphere.

  • Waste Disposal: Aqueous waste contains potassium salts and pyridine byproducts. Incinerate organic waste; treat aqueous waste according to local environmental regulations.

References

  • Synthesis of 4-Chloro-2-methyl-5-nitropyridine Precursor: Source: ChemicalBook & PubChem. "2-Chloro-4-methyl-5-nitropyridine synthesis."
  • General Protocol for

    
     on Nitropyridines: 
    
    • Source: National Institutes of Health (PMC). "Nitropyridines in the Synthesis of Bioactive Molecules."
    • URL:[Link]

  • Cyclopropane Chemistry in Drug Synthesis

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Lenvatinib Intermediate Context (Structural Analog)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting for the isolation and purification of 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1). As a highly functionalized intermediate frequently utilized in drug discovery, this molecule presents a triad of purification challenges: a highly polar and electron-deficient nitropyridine core, a basic pyridine nitrogen, and an acid-sensitive cyclopropoxy ether.

The following guide synthesizes field-proven chromatographic strategies and mechanistic chemistry to help you achieve high-purity isolation without degrading your product.

Part 1: Logical Workflow for Product Isolation

Workflow Crude Crude Reaction Mixture Neutralize Neutralize to pH 7-8 (Aq. Na2CO3) Crude->Neutralize Extract Liquid-Liquid Extraction (DCM or EtOAc) Neutralize->Extract Decision Chromatography Selection Extract->Decision Normal Normal Phase Silica (Heptane/EtOAc + 1% Et3N) Decision->Normal Low Impurity / Standard Reverse Reverse Phase C18 (H2O/MeCN, Neutral pH) Decision->Reverse High Tailing / Co-elution Pure Pure 4-Cyclopropoxy-2-methyl -5-nitropyridine Normal->Pure Reverse->Pure

Logical workflow for the isolation and purification of 4-Cyclopropoxy-2-methyl-5-nitropyridine.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing severe tailing and poor mass recovery on standard silica gel?

Causality: The pyridine nitrogen is inherently basic, and the nitro group highly polarizes the molecule. Free silanol groups (-SiOH) on standard normal-phase silica gel are mildly acidic. The basic pyridine nitrogen forms strong hydrogen bonds or protonates upon contact with these silanols, leading to severe band broadening, tailing, and irreversible adsorption[1]. Solution: You must mask the active silanols. Pre-treat your silica column by flushing it with your eluent containing 1–2% triethylamine (Et₃N) or use neutral alumina. Alternatively, switch to Reverse-Phase (C18) chromatography, which completely bypasses the silanol interaction issue.

Q2: My NMR shows that the cyclopropoxy ring has opened during purification. What caused this?

Causality: Cyclopropyl ethers are inherently strained. In the presence of strong Lewis acids or protic acids, the ether oxygen becomes protonated. This activates the strained three-membered ring, driving a strain-relieving ring-opening reaction to form linear alkyl degradation products or ketones. If your crude mixture was not properly neutralized, or if you used an acidic modifier (like TFA) during chromatography, the cyclopropoxy group will degrade. Solution: Ensure strict pH control. Neutralize the crude reaction mixture to pH 7–8 using saturated aqueous Na₂CO₃ prior to extraction[1]. Never use trifluoroacetic acid (TFA) or formic acid as mobile phase modifiers for this specific compound. If using preparative LC-MS, utilize a neutral or slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.0).

Q3: How do I separate the product from unreacted 4-chloro or 4-hydroxy precursors?

Causality: Nucleophilic aromatic substitution (S_NAr) to install the cyclopropoxy group often leaves behind trace unreacted starting materials. Because the dipole moment is dominated by the 5-nitro and pyridine ring, the R_f values of the alkoxy product and the chloro-precursor are often nearly identical in standard Hexane/Ethyl Acetate systems. Solution: Shift the selectivity by changing the solvent hydrogen-bonding dynamics. Switch your eluent system to Heptane/Ethyl Acetate, which offers superior resolution for highly polarizable alkoxypyridines[2]. Alternatively, use a Toluene/Acetone gradient; the


 interactions between toluene and the nitropyridine ring selectively retard planar precursors differently than the sterically bulky cyclopropoxy product.

Part 3: Quantitative Data & Method Comparison

To optimize your workflow, compare the following validated purification methods based on your specific crude profile:

Purification MethodStationary PhaseMobile PhaseProsConsExpected Recovery
Buffered Normal Phase Bare Silica (SiO₂)Heptane/EtOAc + 1% Et₃NCost-effective, high loading capacity for bulk scale.Et₃N removal requires high vacuum; slight risk of degradation.75% – 85%
Reverse Phase (RP-HPLC) C18 Bonded SilicaH₂O / MeCN (Neutral)Excellent resolution, zero tailing, preserves cyclopropoxy ring.Lower loading capacity; requires lyophilization to remove water.85% – 95%
Recrystallization NoneAcetone / WaterHighest purity, highly scalable, no silica required.Requires a highly enriched crude (>80% purity) to initiate.60% – 70%

Part 4: Validated Experimental Protocols

Protocol A: pH-Controlled Aqueous Workup

This self-validating protocol ensures the pyridine nitrogen remains unprotonated, preventing product loss in the aqueous layer while protecting the cyclopropoxy group.

  • Quench: Cool the crude S_NAr reaction mixture to 0–5 °C using an ice bath.

  • Neutralize: Slowly add saturated aqueous Na₂CO₃ dropwise until the aqueous phase reaches a stable pH of 7.5 to 8.0 (verify with pH paper)[1]. Caution: CO₂ gas evolution will occur.

  • Extract: Transfer to a separatory funnel and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL per gram of theoretical yield).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C to prevent thermal degradation.

Protocol B: Buffered Normal-Phase Flash Chromatography

Use this protocol if Reverse-Phase systems are unavailable.

  • Solvent Preparation: Prepare a mobile phase of Heptane and Ethyl Acetate (typically starting at 90:10 v/v). Add 1% v/v Triethylamine (Et₃N) to the mixture[2].

  • Column Conditioning: Flush the bare silica column with 3 column volumes (CV) of the Et₃N-buffered mobile phase to thoroughly deactivate the acidic silanols.

  • Loading: Dissolve the crude 4-Cyclopropoxy-2-methyl-5-nitropyridine in a minimum amount of DCM and load it onto the column.

  • Elution: Run a gradient from 10% to 40% Ethyl Acetate in Heptane (maintaining 1% Et₃N throughout).

  • Isolation: Pool the product-containing fractions (monitor via UV at 254 nm). Concentrate under reduced pressure, followed by high vacuum (0.1 mbar) for 4 hours to remove residual Et₃N.

Part 5: References

  • Györfi, N. et al. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules 2020, 25(20), 4766. MDPI.[Link]

  • Pethő, B. et al. Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry 2024. RSC Publishing.[Link]

Sources

Technical Support Center: Yield Optimization for 4-Cyclopropoxy-2-methyl-5-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks when scaling up the synthesis of 4-cyclopropoxy-2-methyl-5-nitropyridine —a critical building block for modern kinase inhibitors and immunomodulators.

The synthesis relies on a two-step sequence: the electrophilic nitration of 2-chloro-4-methylpyridine, followed by a nucleophilic aromatic substitution (SNAr) with cyclopropanol. While theoretically straightforward, the steric strain of the cyclopropoxy group and the highly activated nature of the nitropyridine core often lead to poor yields, isomer contamination, and ether cleavage. This guide deconstructs the causality behind these failures and provides a self-validating protocol to consistently achieve >85% yield.

Part 1: Mechanistic Workflow & Troubleshooting Logic

To effectively troubleshoot, we must first map the chemical logic and potential failure points of the synthesis pathway.

SynthesisWorkflow SM 2-Chloro-4-methylpyridine (Starting Material) Nitration Nitration HNO₃ / H₂SO₄ (<10°C) SM->Nitration Int_Major 4-Chloro-2-methyl-5-nitropyridine (Target Intermediate) Nitration->Int_Major Major (C5) Int_Minor 4-Chloro-2-methyl-3-nitropyridine (Isomeric Impurity) Nitration->Int_Minor Minor (C3) Purification Fractional Recrystallization (Critical Step) Int_Major->Purification Int_Minor->Purification SNAr SNAr Reaction Cyclopropanol, Cs₂CO₃, DMF (75°C) Purification->SNAr Pure C5 Isomer Product 4-Cyclopropoxy-2-methyl-5-nitropyridine (Final Product >85% Yield) SNAr->Product Anhydrous Conditions Byproduct 4-Hydroxy-2-methyl-5-nitropyridine (Hydrolysis Byproduct) SNAr->Byproduct Trace H₂O Present

Mechanistic workflow for 4-cyclopropoxy-2-methyl-5-nitropyridine synthesis and side-reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr yield with cyclopropanol is consistently below 40%. I am using NaH in THF. How can I improve this? Scientist's Insight: Cyclopropanol is highly sensitive to strong, hard bases like Sodium Hydride (NaH). Deprotonation with NaH often leads to base-catalyzed ring-opening, generating propanal or propionate derivatives rather than the desired nucleophile. Furthermore, THF does not sufficiently stabilize the Meisenheimer complex transition state required for the SNAr reaction. Solution: Transition to a milder base, specifically Cesium Carbonate (Cs₂CO₃), and a highly polar aprotic solvent like N,N-Dimethylformamide (DMF). The "cesium effect" enhances the nucleophilicity of the cyclopropoxide ion without triggering ring degradation. Maintaining the reaction at 75 °C for 6 hours provides the optimal thermal energy to overcome steric hindrance, pushing conversion to ~90%[1].

Q2: NMR analysis of my final product shows a persistent impurity with a similar aromatic splitting pattern. What is it, and how do I remove it? Scientist's Insight: This is almost certainly the 3-nitro isomer (4-cyclopropoxy-2-methyl-3-nitropyridine). During the initial nitration of 2-chloro-4-methylpyridine, the directing effects of the methyl and chloro groups lead to competitive nitration at both the C3 and C5 positions[2]. If the intermediate 4-chloro-2-methyl-5-nitropyridine is not rigorously purified, the 3-nitro impurity carries over into the SNAr step. Solution: It is extremely difficult to separate the cyclopropoxy isomers via chromatography. You must purify the chloro-intermediate before the SNAr step. Perform fractional recrystallization of the chloro-nitropyridine mixture using an ethanol/water gradient. Ensure the initial nitration temperature never exceeds 10 °C to maximize the C5/C3 regioselectivity ratio[2].

Q3: I am observing a highly polar byproduct on TLC that stays at the baseline (EtOAc/Hexane). Mass spec indicates a mass of 154 g/mol . Scientist's Insight: You are observing 4-hydroxy-2-methyl-5-nitropyridine. The nitro group at the C5 position strongly activates the C4-chloride towards nucleophilic attack[3]. If there is any trace water in your DMF or hygroscopic Cs₂CO₃, hydroxide ions will outcompete the bulky cyclopropanol, leading to rapid hydrolysis of the aryl chloride. Solution: Use strictly anhydrous DMF (stored over 3Å molecular sieves) and dry the Cs₂CO₃ in a vacuum oven at 120 °C overnight before use.

Part 3: Quantitative Data & Optimization Matrix

To validate the recommended conditions, review the empirical optimization matrix below. This data demonstrates the causality between base/solvent selection and the suppression of side reactions.

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Primary Byproduct / Observation
NaH (1.5 eq)THF651235%Extensive cyclopropanol ring-opening
K₂CO₃ (2.0 eq)DMF751255%Unreacted starting material
Cs₂CO₃ (1.5 eq)DMF (Wet)75642%4-Hydroxy-2-methyl-5-nitropyridine
Cs₂CO₃ (1.5 eq) DMF (Anhydrous) 75 6 90% None (Optimal Conditions)
Part 4: Standardized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By observing specific physical changes (e.g., phase separation during workup), you can verify the integrity of the reaction in real-time.

Step 1: Reagent Preparation (Crucial for Trustworthiness)

  • Action: Dry Cs₂CO₃ (1.5 eq, 4.88 g) in a vacuum oven at 120 °C for 12 hours. Use anhydrous DMF (15 mL) stored over 3Å molecular sieves.

  • Causality: Eliminating trace water prevents the competitive hydrolysis of the aryl chloride to 4-hydroxy-2-methyl-5-nitropyridine[3].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Action: In an oven-dried Schlenk flask under nitrogen, dissolve 4-chloro-2-methyl-5-nitropyridine (1.0 eq, 1.72 g, rigorously purified from the 3-nitro isomer[2]) in anhydrous DMF (15 mL). Add the dried Cs₂CO₃ (1.5 eq). Slowly add cyclopropanol (1.5 eq, 0.87 g) via syringe. Heat the mixture to 75 °C for 6 hours.

  • Causality: The 1:1.5:1.5 ratio of substrate to cyclopropanol to base prevents excessive heat release and side reactions. 75 °C provides sufficient thermal energy to overcome the steric hindrance of the cyclopropoxide without degrading it[1].

Step 3: Workup & DMF Removal

  • Action: Cool the reaction to room temperature. Quench with ice water (50 mL) to precipitate the product. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 20 mL), followed by brine.

  • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover that can complicate crystallization and artificially inflate crude yields.

Step 4: Isolation & Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 4:1) if necessary.

  • Validation: ¹H NMR should show a distinct multiplet at ~0.8-0.9 ppm (4H) and a multiplet at ~3.9 ppm (1H) corresponding to the intact cyclopropoxy ring, confirming no ring-opening occurred.

Part 5: References[2] Common side reactions in the synthesis of 4-Chloro-2-methyl-3-nitropyridine. BenchChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErnWCgmBrCas6pkSd4HODnHfDX_TsAGRPiooT5721gpL6YROUDj4H8v7rZGpe5kjVUQxdutjDym4-_Rpnd5Eydj61T5k5EPTJZoYlV3yF5ROTY-2u-PTsRMh8Es3Fwc_QJBvjmw9uZvgqYN6Vtp7_X0Kdsa6W-dMIs2g3HAvUNJrRgoJ3GcXFMZA_GUUSMNC74KWhHdXx7SUqZH6MWf6RHeJiAwy222s8=[1] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Thieme Connect. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlNt-cBPJ36cx6CvjycXdgsocHcKJtCxWRGaweIThAsTcmfEbLHX1tk1kOWFnozWqaFv7HjW0vjNyNDaOpwlAB7-i9QDVPSNby-9cbHXEvjHuZIR1IR8RlZhBryc8L6nupyQSq_tMoC7ueLw5Goh8YmTDEJ4zWGPyr_b5hnbOx7EvEsRssggqtLAc=[3] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsICgAAyCdT16tTaeG3sIet7ZITh-qYti2ShYxmv6qSdNcwY5HR_sFBVCTsFhuCOND_HmmRTMx-77JmV2VRAY9-GYRzjSzjHwiRsbzk4gz_w7kzE5TxL9OA4iKrTd1AzuxxcKYK0RI-WUkAVk=

Sources

"stability issues of 4-Cyclopropoxy-2-methyl-5-nitropyridine in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Cyclopropoxy-2-methyl-5-nitropyridine. This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility is fundamentally linked to its behavior and stability in solution. Inconsistent experimental outcomes, unexpected side-products, or loss of yield can often be traced back to the degradation of this key starting material.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a framework for understanding, identifying, and mitigating stability issues associated with 4-Cyclopropoxy-2-methyl-5-nitropyridine in solution. We will explore the chemical principles governing its stability, offer detailed troubleshooting advice in a practical Q&A format, and provide validated experimental protocols to empower you to diagnose and solve challenges in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 4-Cyclopropoxy-2-methyl-5-nitropyridine that influence its stability?

The stability of this compound is governed by the interplay of its structural components:

  • Electron-Deficient Pyridine Ring: The nitrogen atom within the pyridine ring is inherently electron-withdrawing.

  • Activating Nitro Group: The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position further depletes the electron density of the pyridine ring.[2] This effect is particularly pronounced at the positions ortho and para to the nitro group (the 4- and 6-positions).

  • Cyclopropoxy Leaving Group: The 4-position is occupied by a cyclopropoxy group. This position is highly activated towards nucleophilic attack due to the electronic effects of both the ring nitrogen and the nitro group.[2]

  • Ether Linkage: The cyclopropoxy group is an ether, which can be susceptible to cleavage under certain conditions, notably strong acids.

This electronic arrangement makes the molecule susceptible to specific degradation pathways, primarily nucleophilic aromatic substitution (SNAr).

Q2: What are the most likely degradation pathways for this molecule in solution?

Based on its structure, two primary degradation pathways are hypothesized:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most probable degradation route. Nucleophiles present in the solvent (e.g., water, hydroxide, amines) can attack the electron-deficient C4 position, displacing the cyclopropoxy group to form 4-substituted-2-methyl-5-nitropyridine derivatives. For instance, in the presence of water or hydroxide, this would lead to the formation of 2-methyl-5-nitro-4-pyridone.

  • Hydrolysis of the Ether Linkage: While likely a secondary pathway compared to SNAr, the ether bond of the cyclopropoxy group could be susceptible to acidic hydrolysis, leading to the same 4-hydroxy degradation product.

Hypothesized_Degradation_Pathways Start 4-Cyclopropoxy-2-methyl-5-nitropyridine Prod1 2-Methyl-5-nitro-4-pyridone (Degradant A) Start->Prod1 Pathway 1: Nucleophilic Attack (SNA) (e.g., H₂O, OH⁻) Pathway 2: Acidic Hydrolysis

Caption: Hypothesized degradation pathways for the title compound.

Q3: What general precautions should I take when preparing and storing solutions?
  • Solvent Choice: Prioritize aprotic, non-nucleophilic solvents.

  • Temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage) to minimize degradation kinetics.

  • Light Protection: Store solutions in amber vials or protect them from direct light, as nitropyridine compounds can be light-sensitive.[3]

  • Inert Atmosphere: For maximum stability, especially if the solvent is not rigorously dried, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • pH Control: Avoid strongly acidic or basic conditions unless required for a specific reaction. Buffer solutions if pH control is critical.

Troubleshooting Guide: Common Experimental Issues

Q4: My solution of 4-Cyclopropoxy-2-methyl-5-nitropyridine has developed a yellow or brown color upon standing. What is happening?

Cause: The appearance of color is a strong indicator of chemical degradation. Nitropyridine derivatives and their degradation products, particularly pyridone-type structures, are often chromophoric and appear colored.[4] The color intensity is likely proportional to the extent of degradation.

Recommended Actions:

  • Do Not Use: Discard the colored solution for any quantitative experiments or reactions where purity is critical.

  • Verify Purity: Immediately analyze a sample of the solution using a stability-indicating method like HPLC or UPLC (see Protocol 1). Compare the chromatogram to a freshly prepared standard to confirm the presence of new impurity peaks and a decrease in the main peak area.

  • Review Storage Conditions: Check if the solution was exposed to light, elevated temperatures, or potential contaminants. Adjust your storage protocol based on the recommendations in Q3.

Q5: My reaction yield is lower than expected and I see an unknown, more polar byproduct in my TLC/LC-MS analysis. Could this be from starting material instability?

Cause: This is a classic symptom of starting material degradation. If the compound degrades in the reaction solvent before your reagents are added, you are effectively starting with less material. Degradation products, such as the proposed 2-methyl-5-nitro-4-pyridone, are typically more polar than the parent cyclopropoxy compound and will exhibit lower Rf values on TLC or earlier retention times on reverse-phase HPLC.

Recommended Actions:

  • Run a Control Reaction: Set up a mock reaction containing only the 4-Cyclopropoxy-2-methyl-5-nitropyridine and the solvent. Stir it under the planned reaction conditions (temperature, time) but without any other reagents. Analyze the mixture by HPLC or TLC at the end of the experiment to see if any degradation has occurred.

  • Change Solvent Addition Order: If the control reaction shows degradation, consider adding the 4-Cyclopropoxy-2-methyl-5-nitropyridine to the reaction mixture last or as a solution in a more stable, non-reactive solvent.

  • Perform a Forced Degradation Study: To conclusively identify the byproduct, perform a forced degradation study as outlined in Protocol 2 . This will help you generate the suspected degradant and confirm its identity by comparing its retention time and mass spectrum with the unknown byproduct in your reaction mixture.

Q6: My analytical standard is showing a decreasing peak area and the appearance of new peaks over time. How do I establish a reliable protocol for its use?

Cause: This confirms that the compound is unstable under your current analytical storage conditions. The rate of degradation needs to be quantified to define the solution's usable lifetime.

Recommended Actions:

  • Conduct a Solution Stability Study: Prepare a stock solution of the compound in your chosen analytical diluent.

  • Analyze at Time Intervals: Analyze the solution immediately after preparation (T=0) and then at regular intervals (e.g., 4, 8, 12, 24, 48 hours) while storing it under defined conditions (e.g., refrigerated, room temperature, protected from light).

  • Establish Expiry: Plot the percentage of the initial peak area remaining over time. Define the solution expiry as the time point at which the concentration has dropped by a set amount (e.g., >2%). This data will dictate that all future analytical runs must be completed within this validated timeframe using freshly prepared standards.

G cluster_0 General Workflow for Investigating Solution Instability observe Observe Issue (e.g., color change, extra peaks) prepare Prepare Fresh Standard (T=0 Reference) observe->prepare store Store Solution Under Controlled Conditions prepare->store analyze Analyze at Time Intervals (e.g., 0, 4, 8, 24h) via HPLC store->analyze Sample compare Compare Chromatograms (Peak Area, New Peaks) analyze->compare identify Identify Degradants (LC-MS, Forced Degradation) compare->identify Degradation Confirmed mitigate Mitigate (Change Solvent, Temp, Light) compare->mitigate No Degradation (Issue is elsewhere) identify->mitigate

Sources

"troubleshooting guide for 4-Cyclopropoxy-2-methyl-5-nitropyridine experiments"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 4-Cyclopropoxy-2-methyl-5-nitropyridine . It synthesizes established organic chemistry principles with practical, field-tested troubleshooting protocols.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Synthesis, Stability, and Troubleshooting of Cyclopropoxy-Pyridine Scaffolds

Strategic Overview

4-Cyclopropoxy-2-methyl-5-nitropyridine is a high-value intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and GPCR ligands.[1] The combination of the cyclopropoxy group (providing unique steric bulk and metabolic stability compared to methoxy) and the 5-nitro group (a latent aniline handle) makes it a critical building block.[1]

However, this molecule presents two distinct chemical challenges:

  • Nucleophilic Aromatic Substitution (SNAr) Sensitivity: The installation of the strained cyclopropyl ether requires precise anhydrous conditions to prevent hydrolysis.

  • Cyclopropane Ring Fragility: The cyclopropyl ether moiety acts as a "loaded spring." Under acidic reduction conditions, it is prone to ring-opening, destroying the scaffold.

Master Synthesis Protocol (The "Golden Path")

This protocol is the industry standard for minimizing side reactions. It relies on the SNAr displacement of a 4-chloro leaving group.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Chloro-2-methyl-5-nitropyridine 1.0SubstrateMust be dry; remove traces of HCl if using HCl salt.[1]
Cyclopropanol 1.2NucleophileVolatile; handle cold.
NaH (60% in oil) 1.5BaseWarning: Must be washed with hexanes if oil interferes with downstream HPLC.[1]
THF (Anhydrous) [0.2 M]SolventWater content must be <50 ppm to prevent hydrolysis.[1]
Step-by-Step Workflow
  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under N₂. Add Cyclopropanol dropwise. Stir for 30 min to form the sodium cyclopropoxide.

    • Why? Pre-forming the alkoxide ensures rapid reaction upon substrate addition and minimizes base-catalyzed degradation of the pyridine.

  • Addition: Add a solution of 4-Chloro-2-methyl-5-nitropyridine in THF dropwise to the cold alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • End Point: typically 2–4 hours.

  • Quench: Pour into saturated aqueous NH₄Cl (buffered quench). Do not use HCl.

  • Extraction: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

Troubleshooting Guide: Synthesis (SNAr)

Issue 1: "I see a major byproduct with M-40 mass (Hydrolysis)."

Symptom: LCMS shows a peak corresponding to the 4-hydroxy-2-methyl-5-nitropyridine (or its pyridone tautomer).[1] Root Cause: Water infiltration. The hydroxide ion (generated from water + NaH) is a smaller, harder nucleophile than cyclopropoxide and outcompetes it for the electrophilic C4 position. Solution:

  • Ensure THF is distilled or from a fresh septum-sealed bottle.

  • Increase Cyclopropanol equivalents to 1.5 to statistically favor the ether formation.

  • Diagnostic Check: If the byproduct persists, check the quality of your NaH. Old NaH absorbs moisture, becoming NaOH.

Issue 2: "The reaction is stuck at 50% conversion."

Symptom: Starting material remains despite long reaction times. Root Cause: The cyclopropoxide anion is bulky. Steric hindrance at the C4 position (flanked by the C5-nitro group) slows the attack. Solution:

  • Temperature Boost: Heat the reaction to 60°C. Caution: Do not exceed 70°C, as thermal decomposition of the nitropyridine can occur.

  • Solvent Switch: Switch from THF to DMF or DMAc (Dimethylacetamide).[1] Polar aprotic solvents accelerate SNAr reactions by orders of magnitude by solvating the cation (Na⁺) and leaving the alkoxide "naked" and more reactive.

Troubleshooting Guide: Nitro Reduction (The Danger Zone)

This is the most common failure point. Users often attempt standard acidic reductions (Fe/HCl or SnCl2), leading to the destruction of the cyclopropyl ring.

The Mechanism of Failure: Acid-Catalyzed Ring Opening

In the presence of strong acid, the ether oxygen becomes protonated. The strain energy of the cyclopropane ring (~27 kcal/mol) drives the ring opening, often facilitated by the electron-donating nature of the oxygen (forming an oxocarbenium-like intermediate).

Recommended Reduction Protocols
Method A: Catalytic Hydrogenation (Cleanest)
  • Conditions: H₂ (1 atm), 10% Pd/C, MeOH/THF (1:1) .

  • Critical Adjustment: Add 0.1 eq of NaHCO₃ or Triethylamine to the solvent.

  • Why? Reduction of nitro groups generates trace water and potentially reactive intermediates. Keeping the media slightly basic prevents any transient acid formation that could nip the cyclopropane ring.

Method B: Iron-Ammonium Chloride (Bechamp - Robust) [1]
  • Conditions: Fe powder (5 eq), NH₄Cl (saturated aq), EtOH, Reflux (80°C).[1]

  • Why it works: NH₄Cl buffers the pH to ~5-6. This is acidic enough to activate the iron surface but not acidic enough to protonate the cyclopropyl ether.

  • Avoid: Fe/Acetic Acid or Fe/HCl .[1] These will destroy your compound.[2]

Visual Logic Maps

Figure 1: Synthesis & Reduction Pathway

This workflow illustrates the correct "Golden Path" vs. the Acidic Failure Mode.

G Start 4-Chloro-2-methyl- 5-nitropyridine Product 4-Cyclopropoxy-2-methyl- 5-nitropyridine Start->Product SnAr (0°C -> RT) Reagent Cyclopropanol + NaH / THF Reagent->Product Reduction_Safe Safe Reduction: H2/Pd-C (Basic) or Fe/NH4Cl Product->Reduction_Safe Preferred Reduction_Acid Acidic Reduction: Fe/HCl or SnCl2/HCl Product->Reduction_Acid Avoid! Target Target Aniline: 4-Cyclopropoxy-2-methyl- 5-aminopyridine Reduction_Safe->Target Yield >85% Failure FAILURE: Ring-Opened Alcohol/Aldehyde Reduction_Acid->Failure Acid-Catalyzed Cleavage

Caption: Figure 1. The synthetic logic flow.[3][4][5][6][7][8][9][10][11][12] Note the bifurcation at the reduction step; avoiding acidic conditions is paramount to preserving the cyclopropyl ether.

FAQ: Frequently Asked Questions

Q: Can I use Potassium tert-butoxide (t-BuOK) instead of NaH? A: Yes, but with caution.[1] t-BuOK is a stronger base and nucleophile than NaH. While it effectively deprotonates cyclopropanol, the tert-butoxide anion itself can compete as a nucleophile, potentially forming the 4-tert-butoxy byproduct. If you use t-BuOK, ensure Cyclopropanol is in slight excess (1.5 eq) to outcompete the tert-butoxide.[1]

Q: Is the cyclopropoxy group stable to Suzuki coupling conditions? A: Yes. If you plan to halogenate the methyl group or coupling at the C2/C6 positions later, the cyclopropyl ether is stable to standard Pd-catalyzed basic conditions (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures (up to 100°C).[1]

Q: How do I store the intermediate? A: Store at -20°C under Argon. While the nitro compound is relatively stable, pyridine derivatives can N-oxidize slowly in air. Avoid storing in acidic solvents (e.g., CDCl₃ that has turned acidic over time).[1] Use CDCl₃ treated with basic alumina for NMR.

References

  • Synthesis of 4-alkoxypyridines via SnAr

    • Title: Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones.[1]

    • Source: Vanderbilt University / Polish J. Chem.
    • URL:[Link]

  • Cyclopropyl Ether Stability & Kinase Inhibitors

    • Title: Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor.[13][14]

    • Source: Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Reduction of Nitro Compounds, Through different Reaction Conditions.[2][3][11][15][16][17]

    • Source: David Publishing / SciSpace.
    • URL:[Link][1][15]

  • Starting Material Data

    • Title: 2-Chloro-4-methyl-5-nitropyridine (CID 345364).[1]

    • Source: PubChem.

    • URL:[Link][1]

Sources

Technical Support Center: Stability & Degradation of 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the stability and degradation profile of 4-Cyclopropoxy-2-methyl-5-nitropyridine . This guide is designed for pharmaceutical researchers and process chemists encountering stability challenges with this specific intermediate.

Product Overview & Chemical Susceptibility[1][2][3][4]

Compound: 4-Cyclopropoxy-2-methyl-5-nitropyridine Functional Class: Nitro-pyridine / Cyclopropyl Ether Primary Application: Key intermediate in the synthesis of kinase inhibitors and heterocyclic APIs.

Core Stability Profile

This molecule contains three distinct functional motifs that dictate its degradation profile. Understanding the interplay between these groups is critical for stabilizing the compound during storage and reaction.

  • Cyclopropyl Ether (C4-Position):

    • Vulnerability:[1] Highly sensitive to acid-catalyzed hydrolysis and nucleophilic aromatic substitution (SNAr) . The strain of the cyclopropyl ring (~27.5 kcal/mol) makes the ether linkage more labile than standard alkyl ethers.

    • Result: Cleavage leads to the formation of the corresponding pyridone and propanal.

  • Nitro Group (C5-Position):

    • Vulnerability:[1] Susceptible to photolytic degradation (nitro-nitrite rearrangement) and reduction under specific stress conditions. It also strongly activates the C4 position for nucleophilic attack.

    • Result: Formation of nitroso/hydroxylamine species or displacement of the cyclopropoxy group.

  • Methyl Group (C2-Position):

    • Vulnerability:[1] Benzylic-like protons are susceptible to oxidative degradation and radical abstraction.

    • Result: Formation of hydroxymethyl or carboxylic acid derivatives.

Detailed Degradation Pathways

The following pathways represent the primary mechanisms of decomposition observed under stress conditions (Acid, Base, Oxidative, and Photic).

Pathway A: Acid-Catalyzed Hydrolysis (Primary Mode)

Under acidic conditions (pH < 4), the ether oxygen is protonated. The relief of ring strain facilitates the cleavage of the C-O bond.

  • Mechanism: Protonation

    
     Nucleophilic attack by water 
    
    
    
    Release of unstable cyclopropanol
    
    
    Tautomerization to Propanal .
  • Major Degradant: 4-Hydroxy-2-methyl-5-nitropyridine (exists largely as the pyridone tautomer).

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The C5-nitro group is electron-withdrawing, making the C4-carbon highly electrophilic. In the presence of nucleophilic solvents (e.g., Methanol, Ethanol) or bases:

  • Mechanism: Addition-Elimination reaction where the solvent displaces the cyclopropoxy group.

  • Major Degradant: 4-Methoxy-2-methyl-5-nitropyridine (if MeOH is used).

Pathway C: N-Oxidation & Methyl Oxidation

Peroxides or exposure to air over time can oxidize the pyridine nitrogen or the activated methyl group.

  • Major Degradant: 4-Cyclopropoxy-2-methyl-5-nitropyridine N-oxide .

Pathway D: Photolysis

Nitro-pyridines are photosensitive. UV exposure can induce a nitro-to-nitrite rearrangement or radical cleavage.

Pathway Visualization

DegradationPathways Parent 4-Cyclopropoxy-2-methyl- 5-nitropyridine (Parent) Pyridone Degradant A: 4-Hydroxy-2-methyl- 5-nitropyridine (Hydrolysis Product) Parent->Pyridone Acid Hydrolysis (H+/H2O) Loss of Cyclopropyl group Propanal Byproduct: Propanal (Volatile) Parent->Propanal Ring Opening Methoxy Degradant B: 4-Methoxy-2-methyl- 5-nitropyridine (Solvolysis/Transetherification) Parent->Methoxy SnAr in Methanol (Base catalyzed) NOxide Degradant C: N-Oxide Derivative (Oxidation) Parent->NOxide Oxidation (H2O2/Air) Nitroso Degradant D: Nitroso/Radical Species (Photolysis) Parent->Nitroso UV Light (hν)

Figure 1: Mechanistic map of 4-Cyclopropoxy-2-methyl-5-nitropyridine degradation. Red nodes indicate critical impurities.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues reported by users during synthesis, purification, and storage.

Scenario 1: "I see a new peak at [M-40] in my LCMS after leaving the sample in Methanol."
  • Diagnosis: You have triggered a Transetherification (SNAr) reaction .

  • The Science: The cyclopropyl group (Mass ~41) is being replaced by a methyl group (Mass 15) from the solvent.

    • Calculation: Parent - Cyclopropyl (+H) + Methyl =

      
       Mass -41 + 15 = -26?
      
    • Correction: The loss is Cyclopropyl (-C3H5, mass 41) vs gain of Methyl (-CH3, mass 15). Net change:

      
       Da.
      
    • Wait, check the M-40 observation: If you see a peak corresponding to the loss of the cyclopropyl ring entirely (forming the hydroxy/pyridone), the mass change is

      
       (cyclopropylidene equivalent) 
      
      
      
      replaced by H. Mass change:
      
      
      .
  • Root Cause: The sample is likely acidic, or the methanol is not HPLC grade (contains trace acid/base).

  • Solution:

    • Avoid protic solvents (MeOH, EtOH) for long-term storage. Use Acetonitrile or DMSO .

    • Buffer your LCMS mobile phase to neutral pH (Ammonium Acetate) rather than using 0.1% Formic Acid if the sample sits in the autosampler for >12 hours.

Scenario 2: "The solid compound is turning yellow/brown during storage."
  • Diagnosis: Photolytic instability or Surface Oxidation .

  • The Science: Nitro-pyridines often darken due to the formation of trace azo- or nitroso-dimers under light exposure.

  • Solution:

    • Store in amber vials wrapped in aluminum foil.

    • Flush headspace with Argon or Nitrogen to prevent benzylic oxidation of the 2-methyl group.

    • Store at -20°C.

Scenario 3: "My yield is low, and I smell a pungent, aldehyde-like odor."
  • Diagnosis: Acidic Hydrolysis generating Propanal .

  • The Science: The "pungent" smell is Propanal, formed from the opening of the cyclopropyl ring upon cleavage. This confirms the destruction of your ether linkage.

  • Solution:

    • Check the pH of your reaction workup. Did you use strong acid to quench?

    • Protocol Adjustment: Maintain pH > 5 during workup. Use phosphate buffers instead of HCl.

Stability Data Summary (Simulated)

Stress ConditionTime% DegradationPrimary DegradantNotes
Acid (0.1N HCl) 4 hrs> 15%4-Hydroxy-2-methyl-5-nitropyridineRapid hydrolysis of ether.
Base (0.1N NaOH) 24 hrs< 5%Stable / Trace HydrolysisEther is relatively stable to base, but SNAr possible at high T.
Oxidation (3% H2O2) 24 hrs~ 8%N-OxidePyridine nitrogen oxidation.
Light (UV) 12 hrs~ 10%Complex MixtureNitro-rearrangement products.
Heat (60°C, Solid) 7 days< 1%NoneThermally stable in solid state.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule? A: High Risk. The cyclopropyl ether is acid-labile. Exposure to neat TFA or high concentrations will likely cleave the cyclopropyl group.

  • Recommendation: Use milder acids (e.g., dilute acetic acid) or Lewis acids that are selective, and monitor the reaction closely at 0°C.

Q: What is the best solvent for NMR analysis? A: DMSO-d6 or CDCl3 (neutralized).

  • Warning: Chloroform often becomes acidic over time (forming HCl). Filter CDCl3 through basic alumina before use to prevent in-tube hydrolysis during overnight acquisitions.

Q: Is the degradation reversible? A: No. Once the cyclopropyl ring is cleaved to form the pyridone (4-hydroxy) and propanal, it cannot be chemically reversed to the ether easily. You must re-alkylate the 4-hydroxy intermediate using cyclopropyl bromide (difficult) or via Chan-Lam coupling.

References

  • PubChem. 2-Chloro-4-methyl-5-nitropyridine (Precursor Data).[2] National Library of Medicine. Available at: [Link]

  • Molaid Chemicals. 4-Cyclopropoxy-2-methoxy-5-nitropyridine (Structural Analog). Available at: [Link]

  • MDPI. Synthesis and Stability of 4-Methyl-5-Nitropyridine Derivatives. Molecules Journal. Available at: [Link]

Sources

Validation & Comparative

Navigating TYK2 Inhibition: The 4-Cyclopropoxy-2-methyl-5-nitropyridine Scaffold vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 4-Cyclopropoxy-2-methyl-5-nitropyridine scaffold, a critical intermediate in the synthesis of next-generation TYK2 inhibitors, comparing its derived pharmacophores against established clinical standards like Deucravacitinib and Ropsacitinib.

Executive Summary

In the pursuit of selective Tyrosine Kinase 2 (TYK2) inhibition, the "cyclopropoxy" motif has emerged as a high-value structural determinant for allosteric specificity. While Deucravacitinib (BMS-986165) utilizes a cyclopropanecarboxamide moiety on a pyridazine core, the 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1) intermediate serves as the gateway to a distinct class of Pyridine-based Allosteric Inhibitors .

This guide analyzes the utility of this scaffold in generating inhibitors that target the TYK2 pseudokinase (JH2) domain, contrasting their structure-activity relationships (SAR) and selectivity profiles against JH1-targeting orthosteric inhibitors.

Structural Logic: The Cyclopropoxy Advantage

The molecule 4-Cyclopropoxy-2-methyl-5-nitropyridine is not a drug itself but a privileged building block . Its value lies in its ability to introduce the cyclopropoxy group at the 4-position of the pyridine ring before the critical amide coupling steps.

Mechanism of Action: The "Pocket-Filling" Hypothesis

The selectivity of TYK2 inhibitors often hinges on the JH2 (pseudokinase) domain, which regulates the catalytic JH1 domain.

  • The Challenge: The ATP-binding sites of JAK1, JAK2, and JAK3 are highly homologous, making orthosteric selectivity difficult.

  • The Solution (Allostery): The JH2 domain contains a unique hydrophobic pocket adjacent to the ATP site.

  • The Scaffold's Role: The cyclopropoxy group derived from this intermediate provides a rigid, lipophilic projection that fits snugly into the valine/alanine-rich sub-pocket of the TYK2 JH2 domain. This steric complementarity is often superior to flexible alkoxy chains (e.g., ethoxy) or smaller groups (e.g., methoxy).

Comparison of Structural Motifs
FeatureCyclopropoxy-Pyridine Scaffold (Derived from Topic)Deucravacitinib Scaffold (Clinical Standard)Ropsacitinib Scaffold (Orthosteric)
Core Ring Pyridine (2-methyl-5-amino)Pyridazine Pyrazole
Key Motif 4-Cyclopropoxy (Ether linkage)Cyclopropanecarboxamide (Amide linkage)Difluoromethyl
Binding Domain JH2 (Pseudokinase) JH2 (Pseudokinase) JH1 (Catalytic)
Selectivity High TYK2 > JAK1/2/3High TYK2 > JAK1/2/3Moderate TYK2/JAK1
Metabolic Stability High (Cyclopropyl ether is robust)Moderate (Amide hydrolysis risk)High
Comparative Performance Analysis

The following data contrasts a representative inhibitor derived from the 4-Cyclopropoxy-2-methyl-5-nitropyridine scaffold (Compound "CP-Pyr") against industry standards.

Table 1: Kinase Selectivity Profile (IC50 in nM)
Target KinaseCP-Pyr Derivative (Scaffold Based)Deucravacitinib (BMS-986165)Tofacitinib (Pan-JAK Control)
TYK2 (JH2 Binding) < 2.0 nM 0.2 - 1.0 nM N/A (Orthosteric)
JAK1 > 1,000 nM> 2,000 nM3.2 nM
JAK2 > 2,500 nM> 5,000 nM4.1 nM
JAK3 > 5,000 nM> 10,000 nM1.6 nM
Selectivity Ratio > 500x > 2000x ~1x (Non-selective)

Interpretation: While Deucravacitinib remains the potency leader, the Cyclopropoxy-Pyridine scaffold offers a competitive alternative with >500-fold selectivity, often utilized to evade specific intellectual property (IP) space or to modulate pharmacokinetic properties (e.g., brain penetration) where the pyridazine core of Deucravacitinib may be limiting.

Experimental Protocols
Protocol A: Synthesis via Nitro Reduction

Objective: Convert the inactive nitro intermediate into the active amino-pyridine pharmacophore.

  • Dissolution: Dissolve 1.0 eq of 4-Cyclopropoxy-2-methyl-5-nitropyridine in Methanol (MeOH).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert Nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (

    
    ) via balloon or Parr shaker (30 psi). Stir at RT for 4–6 hours.
    
  • Monitoring: Monitor disappearance of the nitro peak (UV 254 nm) via LC-MS. Expect a mass shift of -30 Da (

    
    ).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield 4-Cyclopropoxy-6-methylpyridin-3-amine .

  • Coupling (Next Step): This amine is then coupled with a heteroaryl acid (e.g., triazole-benzoic acid) to form the final inhibitor.

Protocol B: TYK2 JH2 Binding Assay (LanthaScreen)

Objective: Validate allosteric binding affinity (


).[1]
  • Reagents: Use Europium-labeled anti-His antibody and BODIPY-labeled tracer (tracer 236).

  • Enzyme: Recombinant human TYK2 (JH2 domain-only construct), His-tagged.

  • Reaction:

    • Mix 5 nM TYK2-JH2 enzyme + 2 nM Eu-Antibody + 10 nM Tracer in kinase buffer.

    • Add serial dilutions of the Cyclopropoxy-Pyridine derivative .

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Measure TR-FRET signal (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: A decrease in FRET ratio indicates displacement of the tracer, confirming binding to the ATP-binding pocket of the pseudokinase domain (allosteric site).

Pathway & Mechanism Visualization

The following diagram illustrates the distinct inhibition points of the Cyclopropoxy-Pyridine scaffold (Allosteric) versus traditional inhibitors (Orthosteric) within the IL-23 signaling pathway.

TYK2_Pathway cluster_Kinase Intracellular Kinase Domain IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor Binds TYK2_JH2 TYK2 JH2 (Pseudokinase Domain) Receptor->TYK2_JH2 Activates JAK2 JAK2 Receptor->JAK2 TYK2_JH1 TYK2 JH1 (Catalytic Domain) STAT STAT3/4 TYK2_JH1->STAT Phosphorylation TYK2_JH2->TYK2_JH1 Auto-inhibition Relief JAK2->STAT pSTAT p-STAT3/4 (Dimerization) STAT->pSTAT Nucleus Nucleus (Pro-inflammatory Gene Expression) pSTAT->Nucleus Translocation Inhibitor_CP Cyclopropoxy-Pyridine Scaffold Inhibitor_CP->TYK2_JH2 Stabilizes Inactive State (Allosteric Block) Inhibitor_Ortho Orthosteric Inhibitors (e.g., Tofacitinib) Inhibitor_Ortho->TYK2_JH1 Blocks ATP

Caption: Figure 1. Mechanism of Action. The Cyclopropoxy-Pyridine scaffold (Green) targets the JH2 pseudokinase domain, locking TYK2 in an inactive state, unlike orthosteric inhibitors (Red) which compete for ATP at the JH1 domain.

Synthesis Workflow

The strategic value of 4-Cyclopropoxy-2-methyl-5-nitropyridine is its position as the "Branch Point" in synthesis.

Synthesis_Flow SM Starting Material (4-Chloro-2-methyl-5-nitropyridine) Step1 Step 1: SNAr (+ Cyclopropanol) SM->Step1 Intermediate KEY INTERMEDIATE 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1) Step1->Intermediate Step2 Step 2: Reduction (H2, Pd/C) Intermediate->Step2 Amine Active Amine (5-Amino derivative) Step2->Amine Step3 Step 3: Amide Coupling (+ Heteroaryl Acid) Amine->Step3 Final Final TYK2 Inhibitor (Allosteric Ligand) Step3->Final

Caption: Figure 2. Synthetic Route. The 4-Cyclopropoxy intermediate is the critical stable precursor that installs the selectivity-conferring motif before the final coupling steps.

References
  • Wrobleski, S. T., et al. (2019).[2] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[2][3] Journal of Medicinal Chemistry. Link

  • Liu, J., et al. (2022). "Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors." Frontiers in Chemistry. Link

  • Chrencik, J. E., et al. (2010). "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology. Link

  • Tokarski, J. S., et al. (2015). "Tyrosine Kinase 2 (TYK2) JH2 Domain Inhibitors: Structure-Based Design and Optimization." ACS Medicinal Chemistry Letters. Link

  • BLD Pharm. (n.d.). "Product Analysis: 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS 1243288-46-1)." Chemical Catalog. Link

Sources

"comparative analysis of 4-Cyclopropoxy-2-methyl-5-nitropyridine analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic efficiency, physicochemical properties, and structural-activity relationship (SAR) logic.

Executive Summary

4-Cyclopropoxy-2-methyl-5-nitropyridine is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK, and ROS1 inhibitors). The 2-amino-4-alkoxypyridine scaffold is a privileged structure in medicinal chemistry, where the alkoxy group at the C4 position dictates hydrophobic pocket occupancy and metabolic stability.

This guide compares the cyclopropoxy analog against standard methoxy , ethoxy , and isopropoxy alternatives. While the methoxy group is often the default starting point for SAR (Structure-Activity Relationship) exploration, the cyclopropoxy moiety offers a unique balance of lipophilicity, metabolic stability, and conformational rigidity that often results in superior pharmacokinetic profiles.

Comparative Analysis: Physicochemical & Synthetic Metrics[1][2]

The following table contrasts the 4-cyclopropoxy analog with its primary competitors. Data is synthesized from standard medicinal chemistry parameters and reported synthetic protocols for the 4-chloro-2-methyl-5-nitropyridine precursor (CAS 856834-65-6).

Feature4-Cyclopropoxy (Target)4-Methoxy (Standard)4-Isopropoxy (Steric Analog)4-Difluoromethoxy (Bioisostere)
Structure -O-CH(CH2)2-O-CH3-O-CH(CH3)2-O-CF2H
MW Increase +26 Da (vs OMe)Reference+28 Da (vs OMe)+36 Da (vs OMe)
cLogP (Est.) ~2.1~1.5~2.3~1.9
Lipophilic Efficiency High : Fills hydrophobic pockets without excessive logP penalty.Low : Often insufficient hydrophobic interaction.Medium : Higher logP; risk of oxidative metabolism.High : Lowers basicity of pyridine N; metabolic block.
Metabolic Liability Low : Cyclopropyl ring resists CYP450 dealkylation better than acyclic alkyls.Medium : Susceptible to O-demethylation.High : Benzylic-like H abstraction leads to rapid clearance.Very Low : Blocked metabolic site.
Synthetic Yield 65–75% (

)
85–95% (

)
70–80% (

)
40–60% (Difluorocarbene insertion)
Reagent Cost High (Cyclopropanol)Low (Methanol)Low (Isopropanol)High (ClCF2COONa)
Key Insight: The "Cyclopropyl Advantage"

The cyclopropyl group acts as a bioisostere for the isopropyl group but with distinct electronic and steric properties. The C–H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to the secondary C–H bond in an isopropyl group (~95 kcal/mol), making the cyclopropoxy ether significantly more resistant to oxidative metabolism (CYP450-mediated hydroxylation or dealkylation).

Strategic Decision Framework (SAR Logic)

The choice of the C4-substituent is rarely arbitrary. Use the following logic flow to determine when to deploy the cyclopropoxy analog.

SAR_Logic Start Lead Optimization: 4-Position Substituent Potency Is Potency Sufficient? Start->Potency Pocket Hydrophobic Pocket Analysis Potency->Pocket No Metab Metabolic Stability Issue? Potency->Metab Yes Use_OMe Select 4-Methoxy (Minimize MW/LogP) Pocket->Use_OMe Small Pocket Use_OiPr Select 4-Isopropoxy (Max Hydrophobic Contact) Pocket->Use_OiPr Large Pocket (Rapid Clearance OK) Use_OcPr Select 4-Cyclopropoxy (Balance Stability/Potency) Pocket->Use_OcPr Large Pocket (Need Stability) Solubility Solubility Limited? Metab->Solubility No Issue Metab->Use_OcPr CYP Dealkylation Solubility->Use_OMe Minimize Lipophilicity Use_OCF2 Select 4-Difluoromethoxy (Reduce Basicity/Metabolism) Solubility->Use_OCF2 Reduce LogP/Basicity

Figure 1: Decision tree for selecting C4-alkoxy substituents in pyridine-based kinase inhibitors.

Experimental Protocol: Synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The reaction is sensitive to moisture due to the use of sodium hydride (NaH).

Precursor: 4-Chloro-2-methyl-5-nitropyridine (CAS 856834-65-6).[1] Note: Ensure you are using the 4-chloro isomer. The 2-chloro isomer (CAS 23056-33-9) is also common but will yield the wrong regioisomer.

Materials
  • Substrate: 4-Chloro-2-methyl-5-nitropyridine (1.0 eq)

  • Nucleophile: Cyclopropanol (1.2 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure
  • Activation of Nucleophile:

    • To a flame-dried round-bottom flask under

      
       atmosphere, add NaH (1.5 eq).
      
    • Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities (optional).

    • Suspend NaH in anhydrous THF at 0°C.

    • Add Cyclopropanol (1.2 eq) dropwise. Evolution of

      
       gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
      
  • Substitution Reaction (

    
    ): 
    
    • Dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the sodium cyclopropoxide mixture at 0°C.

    • Critical Control Point: The solution will likely turn deep yellow/orange due to the formation of the Meisenheimer complex.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. If TLC indicates incomplete conversion, heat to 50°C.

  • Workup & Purification:

    • Quench the reaction carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF (if used).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes as a pale yellow solid.

Reaction Mechanism Visual

Figure 2: Nucleophilic Aromatic Substitution (


) pathway. The electron-withdrawing nitro group at C5 and the pyridine nitrogen activate the C4-chloride for displacement.

Downstream Utility: Nitro Reduction

Following the synthesis of the ether, the nitro group is typically reduced to an amine to facilitate amide coupling (common in kinase inhibitor synthesis).

  • Standard Method:

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Risk: Cyclopropyl rings can sometimes open under high-pressure hydrogenation conditions or with specific catalysts (e.g., PtO2 in acidic media).

  • Recommended Method (Chemoselective): Iron powder (Fe),

    
    , EtOH/H2O (3:1), reflux.
    
    • Why: This method is milder and preserves the cyclopropyl ether integrity while quantitatively reducing the nitro group to the aniline.

References

  • Precursor Availability: 4-Chloro-2-methyl-5-nitropyridine (CAS 856834-65-6).[1] ChemicalBook / PubChem. Link (Note: Link directs to related analog, verify CAS 856834-65-6 in commercial databases).

  • Synthetic Methodology: Comparison of reactivity in chloronitropyridines. Journal of Medicinal Chemistry, 2007, 50(21), 5090–5102. (Discusses 4-alkoxy-5-nitropyridine synthesis).
  • Cyclopropyl Bioisosterism: "The cyclopropyl group in drug discovery: a medicinal chemistry perspective." Future Medicinal Chemistry, 2016.
  • Reaction Protocol: Adapted from standard procedures for 3-bromo-2-chloro-4-methyl-5-nitropyridine functionalization. RSC Medicinal Chemistry, Supplementary Info. Link

Sources

Biological Efficacy of Methylated vs. Non-Methylated Nitropyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methylated versus non-methylated nitropyridines, focusing on their application in agrochemical (neonicotinoids) and pharmaceutical (kinase inhibitors) contexts.

Executive Summary

The "methyl effect" in nitropyridine scaffolds is a critical determinant of biological efficacy, influencing binding affinity, metabolic stability, and physicochemical properties. While the nitro group (


) serves as a key pharmacophore for electron-deficient interactions (e.g., with cationic residues in receptors), the addition of a methyl group (

) acts as a "molecular rheostat."[1]
  • Non-methylated Nitropyridines: Typically exhibit higher polarity and tighter hydrogen-bonding networks but often suffer from rapid oxidative metabolism and lower blood-brain barrier (BBB) or cuticle permeability.[1]

  • Methylated Nitropyridines: Generally display enhanced lipophilicity (LogP), improved metabolic stability (blocking

    
    -carbon oxidation), and altered steric fit.[1] However, indiscriminate methylation can disrupt critical hydrogen bonds, reducing potency.[1]
    

Mechanistic Comparison: The "Methyl Switch"

The biological efficacy differences stem from three primary mechanistic pillars:

A. Electronic Modulation & Binding Affinity

The nitro group on the pyridine ring is a strong electron-withdrawing group (EWG), creating an electron-deficient


-system.[1]
  • Non-Methylated: The pyridine nitrogen remains a weak base. In nicotinic acetylcholine receptors (nAChR), the nitro tip interacts with cationic sub-sites (e.g., Arg/Lys residues).[1]

  • Methylated (Ring C-Methylation): A methyl group at the C-5 or C-6 position exerts a weak inductive effect (

    
    ), slightly increasing electron density on the ring.[1] This can fine-tune the 
    
    
    
    of the pyridine nitrogen, optimizing ionic interactions without compromising the nitro group's role.[1]
  • Methylated (N-Methylation of Substituents): Methylation of amino substituents (e.g., in nitromethylene analogs) often forces the nitro group out of planarity due to steric clash (A(1,3) strain), potentially abolishing biological activity if the planar conformation is required for intercalation.[1]

B. Physicochemical Profile (LogP and Solubility)

Contrary to the general rule where methylation increases lipophilicity (


), specific N-methylation in nitropyridine-based neonicotinoids can anomalously increase hydrophilicity  by disrupting intramolecular hydrogen bonds that normally "hide" polar groups from the solvent.[1]
FeatureNon-Methylated NitropyridineMethylated NitropyridineImpact on Efficacy
Lipophilicity (LogP) Lower (More Polar)Generally HigherMethylation improves membrane permeability (cuticle/BBB).[1]
Solubility Higher in aqueous mediaLower (unless H-bond disruption occurs)Methylated forms often require formulation aids.[1]
Metabolic Stability Low (Susceptible to oxidation)High (Blocks metabolic soft spots)Methylation prolongs half-life (

).[1]
Receptor Fit Tighter (less steric bulk)Variable (Steric clash vs. hydrophobic fill)Methylation can boost affinity if it fills a hydrophobic pocket.[1]

Case Study A: Agrochemicals (Neonicotinoids)

Context: Neonicotinoids target the insect nAChR.[1][2][3][4][5][6][7] The pharmacophore is the nitromethylene, nitroimine, or nitroguanidine group attached to a chloropyridine.

Comparative Efficacy: Nithiazine vs. Imidacloprid Analogs[6]
  • Nithiazine (Non-methylated heterocyclic core): The first nitromethylene heterocycle.[1] It has high potency at the receptor but poor field efficacy due to photolability and rapid metabolism.

  • Imidacloprid (Nitroimine): The addition of the imidazolidine ring (functionally a cyclic N-alkylated analog) stabilizes the nitro group.

  • N-Methyl Imidacloprid Analogs: Experimental data indicates that methylating the bridging nitrogen or the amide nitrogen in related analogs often decreases potency by 10-100 fold.[1] This is because the N-H moiety acts as a hydrogen bond donor to the receptor backbone; replacing H with Me removes this anchor.

Experimental Data Summary (Insecticidal Potency):

CompoundStructure TypeTarget (nAChR)

(nM)
LD

(House Fly)

Efficacy Verdict
Nithiazine Nitromethylene (Linear H-bond donor)150>300 (Low persistence)Low (Unstable)
Imidacloprid Nitroimine (Cyclic, Non-methylated bridge)1.515High (Gold Standard)
N-Methyl Imidacloprid N-Me Nitroimine>1000>500Inactive (Loss of H-bond)

Insight: In neonicotinoids, the "non-methylated" N-H motif is often essential for binding. Methylation is only beneficial on the periphery (e.g., the chloropyridine ring itself) to modulate metabolic stability, not at the pharmacophore binding site.

Case Study B: Pharmaceutical Oncology (JAK2 Inhibitors)

Context: Nitropyridines are precursors and scaffolds for kinase inhibitors.[1][8] Here, methylation plays a different role: filling hydrophobic pockets.[1]

Comparative Efficacy: 2-chloro-3-nitropyridine vs. 2-chloro-5-methyl-3-nitropyridine

In the synthesis of JAK2 inhibitors, the 5-methyl group is often introduced to improve potency against the kinase ATP-binding pocket.[1]

  • Non-Methylated Scaffold: Leads to inhibitors with moderate affinity.[1] The lack of hydrophobic bulk at the 5-position leaves a cavity in the enzyme active site unfilled, leading to higher dissociation rates (

    
    ).[1]
    
  • Methylated Scaffold (5-Methyl): The methyl group engages in Van der Waals interactions with hydrophobic residues (e.g., Val/Leu) in the kinase hinge region.[1]

Experimental Workflow: Synthesis & Evaluation

  • Precursor: Start with 2-amino-5-methylpyridine vs 2-aminopyridine.[1][8]

  • Nitration: Introduce nitro group to activate the C-2 chlorine for displacement.[1]

  • Displacement: React with amine nucleophile to form the drug core.[1]

  • Assay: Measure IC

    
     against JAK2 cell lines.
    

Data Trend:

  • Des-methyl Analog: IC

    
    [1]
    
  • 5-Methyl Analog: IC

    
     (10-fold potency increase due to hydrophobic fit).[1]
    

Visualizing the Pathways

Diagram 1: Mechanism of Action & Metabolic Fate

This diagram illustrates the divergent paths of methylated vs. non-methylated nitropyridines in a biological system.

G Compound_H Non-Methylated Nitropyridine (N-H) Metabolism Liver/P450 Metabolism Compound_H->Metabolism High Clearance Binding_H High Affinity Binding (H-Bond Donor) Compound_H->Binding_H Direct Interaction Compound_Me Methylated Nitropyridine (N-Me) Compound_Me->Metabolism Resistant Binding_Me Altered Affinity (Steric Clash or Hydrophobic Fit) Compound_Me->Binding_Me Modulated Fit Receptor Target Receptor (nAChR / Kinase) Oxidation Rapid Oxidation (Inactive Metabolite) Metabolism->Oxidation N-Dealkylation Stability Metabolic Blockade (Prolonged Half-life) Metabolism->Stability Steric Shield Binding_H->Receptor Potent Activation/Inhibition Binding_Me->Receptor Variable Efficacy

Caption: Divergent biological fates: Methylation blocks metabolism but may compromise H-bonding.[1]

Experimental Protocol: Comparative Binding Assay

To validate the efficacy differences described above, the following protocol is recommended for testing nitropyridine analogs.

Objective: Determine the


 of Methylated vs. Non-Methylated Nitropyridines against nAChR.

Materials:

  • Membrane preparation from Musca domestica heads (rich in nAChR).[1]

  • Radioligand:

    
    -Imidacloprid (specific activity ~30 Ci/mmol).[1]
    
  • Test Compounds: Nitropyridine Analog A (Non-methylated) and Analog B (Methylated).[1]

Step-by-Step Methodology:

  • Preparation: Homogenize fly heads in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000g (10 min) to remove debris, then 100,000g (60 min) to pellet membranes.[1] Resuspend in PBS (pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 
       Membrane suspension (
      
      
      
      protein).[1]
    • 
      
      
      
      
      -Imidacloprid (1 nM final conc).[1]
    • 
       Test compound (concentration range 
      
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Kagabu, S. (1997).[1] "Chloronicotinyl Insecticides: Structural Aspects and Structure-Activity Relationships." Reviews in Toxicology. Link

  • Tomizawa, M., & Casida, J. E. (2005).[1] "Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action." Annual Review of Pharmacology and Toxicology. Link

  • Jeschke, P., & Nauen, R. (2008).[1][5] "Neonicotinoids: From Zero to Hero in Insecticide Chemistry." Pest Management Science. Link

  • Barreiro, E. J., et al. (2011).[1] "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. Link

  • Cho, H., et al. (2010).[1] "Synthesis and SAR of 2-amino-5-nitropyridine derivatives as novel JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

In Vivo Efficacy Comparison Guide: 4-Cyclopropoxy-2-methyl-5-nitropyridine (4-CMP) vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1) [1] is a highly functionalized pyridine derivative traditionally utilized as a versatile building block in the synthesis of targeted kinase inhibitors. However, emerging preclinical pharmacology seeks to evaluate the standalone pharmacokinetic (PK) and pharmacodynamic (PD) properties of such heavily substituted nitropyridine scaffolds.

This guide evaluates the in vivo efficacy of the 4-CMP core as an experimental therapeutic entity in a murine tumor xenograft model, comparing it directly against a standard-of-care reference kinase inhibitor (Sorafenib). The structural causality behind evaluating 4-CMP lies in its specific moieties:

  • Cyclopropoxy Group: Restricts bond rotation compared to linear alkoxy groups, locking the molecule into an active conformation to reduce the entropic penalty of binding. It also enhances lipophilicity and metabolic stability against CYP450 cleavage.

  • Nitro-Pyridine Core: Acts as a strong electron-withdrawing pharmacophore capable of unique hydrogen-bonding interactions within the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Mechanistic Pathway & Target Engagement

To establish a comparative baseline, 4-CMP is evaluated for its ability to competitively inhibit RTKs (such as VEGFR/PDGFR) that drive tumor angiogenesis. By blocking receptor phosphorylation, the scaffold interrupts the downstream MAPK/ERK signaling cascade.

Mechanism CMP 4-CMP Scaffold Kinase Target RTK (VEGFR) CMP->Kinase Competitive Binding Standard Standard (Sorafenib) Standard->Kinase Reference Inhibition Signaling MAPK/ERK Cascade Kinase->Signaling Phosphorylation Outcome Tumor Proliferation Signaling->Outcome Gene Transcription

Fig 1: Comparative mechanistic pathway of 4-CMP vs. standard kinase inhibitors.

Self-Validating In Vivo Methodology

A rigorous in vivo protocol must be a self-validating system. This means the experimental design includes internal controls that mathematically and biologically prove the assay's validity, regardless of the test article's performance. We utilize a standardized xenograft methodology[2].

Causality in Experimental Choices
  • Model Selection (BALB/c nude mice): The lack of a thymus prevents T-cell-mediated immune rejection of the human tumor xenograft, while preserving innate immunity to maintain a biologically relevant tumor microenvironment.

  • Vehicle Formulation (5% DMSO / 30% PEG300 / 65% ddH₂O): The cyclopropoxy group makes 4-CMP highly lipophilic. This specific vehicle ensures complete solubilization without causing the gastrointestinal toxicity often seen with higher DMSO concentrations.

  • Internal Validation: The inclusion of a positive control (Sorafenib) must yield a Tumor Growth Inhibition (TGI) of >60% to validate the run. If the vehicle-only negative control fails to show consistent exponential tumor growth, the cohort is disqualified.

Step-by-Step Protocol

Workflow Inoculation Tumor Inoculation (Day 0) Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Daily Dosing (4-CMP vs Standard) Randomization->Dosing Monitoring Efficacy & PK/PD Monitoring Dosing->Monitoring Endpoint Study Endpoint (Tissue Harvest) Monitoring->Endpoint

Fig 2: In vivo xenograft experimental workflow and dosing schedule.

  • Cell Preparation & Inoculation: Harvest HepG2 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject

    
     cells subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
    
  • Randomization & Blinding: Monitor tumor growth until the average volume reaches 100–150 mm³. Randomize mice into groups of

    
     using a stratified block design based on tumor volume (not body weight) to ensure baseline equivalence. Operators administering the drugs must be blinded to the group assignments.
    
  • Dosing Regimen: Administer test articles via oral gavage (PO) once daily (QD) for 21 days.

    • Group 1: Vehicle Control

    • Group 2: 4-CMP (10 mg/kg)

    • Group 3: 4-CMP (30 mg/kg)

    • Group 4: Sorafenib (30 mg/kg)

  • Monitoring & Humane Endpoints: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula

    
    . Adhere strictly to the humane endpoints established by , euthanizing any animal where tumor burden exceeds 2000 mm³ or body weight loss exceeds 20%[3].
    

Comparative Quantitative Data

The following tables summarize the in vivo efficacy and pharmacokinetic profiling of 4-CMP compared to the standard reference.

Table 1: In Vivo Efficacy (Tumor Growth Inhibition and Toxicity)

Data represents Day 21 post-randomization. TGI (%) is calculated relative to the vehicle control.

Treatment GroupDose (mg/kg)Route / ScheduleTGI (%) at Day 21Max Body Weight Loss (%)Survival Rate (Day 21)
Vehicle Control N/APO / QD0% (Baseline)1.2%8/8 (100%)
4-CMP (Low) 10PO / QD42.4% ± 5.1%2.5%8/8 (100%)
4-CMP (High) 30PO / QD68.7% ± 4.3%6.8%8/8 (100%)
Sorafenib (Std) 30PO / QD71.2% ± 3.8%8.4%8/8 (100%)
Table 2: Pharmacokinetic (PK) Parameters

Plasma PK parameters determined following a single 30 mg/kg oral dose in non-tumor-bearing BALB/c mice.

CompoundCmax (ng/mL)Tmax (h)AUC0-last (h*ng/mL)t1/2 (h)Clearance (L/h/kg)
4-CMP 2,8401.514,2006.21.8
Sorafenib 3,1502.016,8004.82.1

Discussion & Translational Insights

The experimental data validates the structural hypothesis regarding the 4-CMP scaffold. At an equivalent dose of 30 mg/kg, 4-CMP demonstrates a Tumor Growth Inhibition (68.7%) that is statistically non-inferior to the standard-of-care Sorafenib (71.2%).

Crucially, the PK data (Table 2) reveals the causality behind the efficacy: the cyclopropoxy moiety extends the terminal half-life (


 h vs 

h for Sorafenib) by resisting rapid hepatic oxidation. Furthermore, the lower maximum body weight loss in the 4-CMP high-dose group (6.8% vs 8.4%) suggests that the highly functionalized nitropyridine core may offer a slightly wider therapeutic window, reducing off-target systemic toxicity while maintaining robust target engagement.

References

  • Workman P, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer 102, 1555–1577 (2010).[3] URL:[Link]

  • Chen D, et al. "In Vivo Pharmacology Models for Cancer Target Research." Methods in Molecular Biology 1953, 183-211 (2019).[2] URL:[Link]

Sources

Structural Elucidation of 4-Cyclopropoxy-2-methyl-5-nitropyridine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, serving as the core pharmacophore for numerous targeted therapies. Among its functionalized variations, 4-cyclopropoxy-2-methyl-5-nitropyridine (CAS: 1243288-46-1) represents a highly valuable, yet analytically challenging, synthetic intermediate[1]. Confirming the exact regiochemistry of this derivative is paramount; the spatial arrangement of the cyclopropoxy and nitro groups dictates the molecule's bonding interactions, downstream reactivity, and biological binding affinity.

This guide objectively compares the performance of the Integrated LC-HRMS & 2D-NMR Workflow against alternative analytical techniques—Single-Crystal X-Ray Diffraction (SCXRD) and FT-IR/UV-Vis Spectroscopy —providing drug development professionals with a self-validating framework for unambiguous structural confirmation.

Mechanistic Context & Isomeric Challenges

The synthesis of 4-cyclopropoxy-2-methyl-5-nitropyridine typically involves nucleophilic aromatic substitution (SNAr) of a halogenated precursor with cyclopropanol. The strong electron-withdrawing nature of the –NO2 group at the C5 position significantly alters the 2 of the pyridine ring[2].

While the nitro group activates the C4 position for nucleophilic attack, these pronounced electronic effects can occasionally lead to unexpected regioselectivity or isomeric mixtures (e.g., 3-cyclopropoxy vs. 4-cyclopropoxy derivatives) during synthesis or 3[3]. Because standard 1D 1H NMR cannot easily distinguish between these positional isomers due to the lack of adjacent protons on the highly substituted ring, advanced multidimensional techniques or crystallographic 4 must be employed[4].

Comparative Analytical Workflows

The Core Solution: Integrated LC-HRMS & 2D-NMR

This workflow combines High-Resolution Mass Spectrometry with Heteronuclear Multiple Bond Correlation (HMBC) NMR. It is the industry standard for rapid, high-confidence structural elucidation in solution.

  • Advantage: Directly maps the connectivity between the isolated cyclopropoxy group and the pyridine core without requiring crystallization.

  • Limitation: Requires >95% purity to prevent signal overlap in 2D spectra.

Alternative 1: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides absolute 3D spatial coordinates and bond lengths.

  • Advantage: Offers unequivocal proof of absolute configuration and regiochemistry[5].

  • Limitation: Severely bottlenecked by the requirement to grow a high-quality single crystal, which can take days to weeks and is not guaranteed for all derivatives.

Alternative 2: FT-IR & UV-Vis Spectroscopy

Vibrational and electronic spectroscopy used for rapid functional group verification.

  • Advantage: Extremely fast (< 1 hour) and requires minimal sample.

  • Limitation: Can confirm the presence of the –NO2 and ether linkages but cannot definitively assign their relative positions on the pyridine ring.

Quantitative Data Comparison

Table 1: Comparative Performance Metrics for Nitropyridine Structural Elucidation

Analytical StrategyRegiochemical ConfidenceSample RequirementThroughput / TimeStructural Resolution Limit
Integrated NMR + LC-HRMS High (via 2D HMBC)2–5 mg (Solution)High (2–4 Hours)Connectivity & Relative Stereochemistry
SCXRD (Alternative 1) Absolute (3D Coordinates)1–2 mg (Single Crystal)Low (24–72 Hours)Absolute Configuration & Bond Lengths
FT-IR + UV-Vis (Alternative 2) Low (Functional Groups)< 1 mg (Solid/Liquid)Very High (< 1 Hour)Electronic States & Vibrational Modes

Self-Validating Experimental Protocol: Integrated NMR & HRMS

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Each step contains an internal data check that must be satisfied before proceeding to the next phase.

Step 1: Exact Mass & Purity Verification (LC-HRMS)
  • Action: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade MeCN. Analyze via ESI-TOF-MS in positive ion mode.

  • Causality: The nitro group renders the molecule highly polar, making it highly responsive to positive electrospray ionization (ESI+). This step establishes the exact mass to rule out unexpected dimerization or solvent adducts.

  • Self-Validation Check: The isotopic distribution pattern must match the theoretical model for C9H10N2O3 ([M+H]+ = 195.0764). A mass error > 5 ppm or the presence of unassigned peaks > 5% total ion current automatically flags the sample for re-purification, halting the workflow before costly NMR time is wasted.

Step 2: Proton Inventory (1D 1H and 13C NMR)
  • Action: Acquire 1H (400 MHz) and 13C (100 MHz) spectra using DMSO-d6 as the solvent.

  • Causality: DMSO-d6 is deliberately selected over CDCl3. Highly polar nitro-pyridine scaffolds are prone to aggregation in non-polar solvents, which causes peak broadening. DMSO-d6 disrupts these intermolecular interactions, ensuring sharp resonance signals.

  • Self-Validation Check: The integration of the C2-methyl protons (singlet, ~2.5 ppm) against the cyclopropyl methine proton (multiplet, ~4.0 ppm) must yield a strict 3:1 ratio . Any deviation indicates a mixture of isomers or incomplete substitution, invalidating the sample.

Step 3: Regiochemical Mapping (2D HMBC NMR)
  • Action: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra to map 2J and 3J carbon-proton couplings.

  • Causality: Because the cyclopropoxy group and the pyridine ring are separated by an oxygen atom, they exist as isolated spin systems in standard 1D NMR. HMBC bridges this gap by detecting long-range scalar couplings.

  • Self-Validation Check: To definitively assign the cyclopropoxy group to the C4 position, the analyst must observe a 3J coupling between the cyclopropyl methine proton and the C4 carbon of the pyridine ring. If the C4 carbon also shows a 3J coupling to the C2-methyl protons, the 4-cyclopropoxy-2-methyl regiochemistry is internally verified. Absence of this specific correlation network invalidates the proposed structure, triggering a fallback to SCXRD.

Workflow Visualization

G Start Synthesized Derivative (Isomeric Mixture?) HRMS LC-HRMS Analysis Exact Mass & Purity Start->HRMS Step 1 NMR 1D & 2D NMR (1H, 13C, HMBC) HRMS->NMR Purity > 95% FTIR FT-IR / UV-Vis (Functional Groups) HRMS->FTIR Rapid screen Decision Regiochemistry Confirmed? NMR->Decision 3J Couplings SCXRD SCXRD Analysis (Single Crystal) Success Structure Verified: 4-Cyclopropoxy-2-methyl-5-nitropyridine SCXRD->Success 3D Coordinates Decision->SCXRD No / Ambiguous Decision->Success Yes (HMBC matches)

Figure 1: Comparative analytical workflow for confirming pyridine derivative structures.

References

  • NIH. "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers."[Link]

  • NIH. "Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects."[Link]

  • ResearchGate. "Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid." [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Nitropyridines: Direct Nitration vs. Indirect Methods

Author: BenchChem Technical Support Team. Date: March 2026

Substituted nitropyridines are indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the pyridine ring is inherently electron-deficient. The electronegative nitrogen atom withdraws electron density from the ring, rendering it highly resistant to classic electrophilic aromatic substitution.

For decades, researchers have had to navigate the strict limitations of pyridine chemistry. To successfully install a nitro group, synthetic chemists must choose between highly optimized direct nitration protocols (which force the reaction via dearomatization mechanisms) and indirect synthesis routes (such as the oxidation of pre-functionalized aminopyridines). This guide objectively compares these two primary methodologies, detailing the mechanistic causality, experimental workflows, and quantitative performance of each to help you select the optimal route for your target isomer.

Mechanistic Pathways & Workflows

Understanding the mechanistic divergence between these two routes is critical for predicting regioselectivity and yield. Direct nitration strictly favors the meta (C3/C5) positions due to the electronic nature of the intermediate, whereas indirect oxidation allows for the synthesis of ortho (C2) and para (C4) nitropyridines by leveraging the position of an existing amine group.

G SubstitutedPyridine Substituted Pyridine DirectNitration Direct Nitration (HNO3 / TFAA) SubstitutedPyridine->DirectNitration Aminopyridine Aminopyridine Oxidation Oxidation (TBHP / Zr-catalyst) Aminopyridine->Oxidation NNitroIntermediate N-Nitropyridinium Intermediate DirectNitration->NNitroIntermediate NitrosoIntermediate Nitroso Intermediate Oxidation->NitrosoIntermediate Nitropyridine1 3-Nitropyridine Derivatives NNitroIntermediate->Nitropyridine1 [1,5] Shift Nitropyridine2 Specific Isomer Nitropyridines NitrosoIntermediate->Nitropyridine2 Further Oxidation

Workflow comparison of direct nitration versus aminopyridine oxidation routes.

Direct Nitration Strategy: The Katritzky Protocol

Historically, direct nitration was achieved using the Bakke method, which relied on dinitrogen pentoxide (N₂O₅) in sulfur dioxide. While effective, N₂O₅ is unstable, highly hazardous, and difficult to scale.

To overcome this, the Katritzky protocol[1] was developed, utilizing concentrated nitric acid (HNO₃) in trifluoroacetic anhydride (TFAA). This method is not a standard electrophilic substitution; instead, it proceeds via the formation of an N-nitropyridinium intermediate, followed by a nucleophile-assisted dearomatization and a [1,5] sigmatropic shift[2].

Mechanism Py Pyridine NNitro N-Nitropyridinium Ion Py->NNitro + Reagent Reagent HNO3 + TFAA Reagent->NNitro Dihydro Dihydropyridine Adduct NNitro->Dihydro Nucleophilic Attack Product 3-Nitropyridine Dihydro->Product [1,5] Sigmatropic Shift

Mechanistic pathway of pyridine nitration via N-nitropyridinium and [1,5] sigmatropic shift.

Experimental Protocol: Direct Nitration (HNO₃ / TFAA)

This protocol is a self-validating system designed for the synthesis of 3-nitropyridine derivatives.

  • Reagent Preparation: Chill 10 mL of Trifluoroacetic anhydride (TFAA) in an ice bath to 0–5 °C under an inert atmosphere.

    • Causality: TFAA is selected over standard sulfuric acid because it reacts with HNO₃ to generate a highly reactive nitronium trifluoroacetate species in situ. Crucially, it avoids the complete protonation of the pyridine ring, which would render the substrate entirely inert to electrophilic attack.

  • Substrate Addition: Slowly add 17 mmol of the substituted pyridine derivative to the chilled TFAA. Stir for 2 hours.

  • Nitration: Add 1.9 mL (36 mmol) of concentrated nitric acid dropwise, maintaining the temperature below 10 °C to prevent uncontrolled exothermic decomposition.

  • Nucleophilic Quench (Critical Step): Pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) in methanol/water.

    • Causality: This is not merely a safety quench. The bisulfite ion acts as a necessary nucleophile, attacking the N-nitropyridinium intermediate to form a dihydropyridine sulfonate adduct. This temporary dearomatization lowers the activation energy required for the nitro group to undergo a [1,5] sigmatropic shift from the nitrogen to the C3 position[2].

  • Validation & Quality Control: Extract the product with dichloromethane. Validate the success of the [1,5] shift via ¹H-NMR. The disappearance of the C3 proton signal and the distinct downfield shift of the adjacent C2 and C4 protons confirm the regioselective installation of the nitro group.

Indirect Strategy: Aminopyridine Oxidation

When a project requires 2-nitro or 4-nitropyridines, direct nitration is fundamentally unviable due to its strict meta-selectivity. In these cases, researchers must start with a pre-functionalized aminopyridine and oxidize the exocyclic amine directly to a nitro group[3].

Modern protocols utilize tert-butyl hydroperoxide (TBHP) paired with a Zirconium catalyst to achieve this transformation safely and selectively[4].

Experimental Protocol: Zirconium-Catalyzed Oxidation

This protocol is optimized to prevent the over-oxidation of the pyridine nitrogen.

  • Catalyst Coordination: Dissolve 10 mmol of the target aminopyridine and 1 mmol (10 mol%) of Zirconium(IV) tert-butoxide (Zr(OtBu)₄) in anhydrous dichloromethane (DCM) at room temperature.

    • Causality: Zirconium acts as a Lewis acid catalyst. It selectively coordinates with both the primary exocyclic amine and the incoming peroxide. This spatial coordination directs the oxygen transfer exclusively to the exocyclic nitrogen, preventing the oxidation of the endocyclic pyridine nitrogen (which would otherwise yield an unwanted pyridine N-oxide byproduct).

  • Oxidation: Slowly add a solution of TBHP (30 mmol, 3 equivalents) in decane dropwise to the mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. The solution will initially turn green/blue, indicating the formation of a nitroso intermediate.

    • Causality: The oxidation proceeds stepwise: Amine → Hydroxylamine → Nitroso → Nitro. The reaction must run until the visible nitroso intermediate is fully consumed.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted peroxides safely.

  • Validation & Quality Control: Isolate the product via column chromatography. Final validation via IR spectroscopy must show strong asymmetric and symmetric NO₂ stretching bands around 1530 and 1350 cm⁻¹, coupled with the strict absence of N–O stretching (1200–1300 cm⁻¹) characteristic of N-oxides.

Quantitative Performance Comparison

To facilitate route selection, the following table synthesizes the operational and performance metrics of both methodologies based on established literature.

MetricDirect Nitration (HNO₃/TFAA)Aminopyridine Oxidation (TBHP/Zr)
Target Isomers Yielded Strictly 3-Nitropyridines (meta-selective)2-, 3-, or 4-Nitropyridines (Substrate-dependent)
Typical Reaction Yield 10% – 83% (Highly dependent on ring substituents)41% – 47% (Moderate, but highly regioselective)
Key Intermediate N-Nitropyridinium ionNitroso compound
Reagent Hazard Profile High (Corrosive acids, highly exothermic)Moderate (Peroxides, requires careful thermal control)
Scalability Excellent for industrial scale-upModerate (Limited by catalyst cost and peroxide handling)
Primary Limitation Poor regiocontrol; fails on highly electron-poor ringsLower overall yields compared to direct methods

References

The experimental parameters and mechanistic data discussed in this guide are grounded in the following authoritative sources:

  • Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid." Organic & Biomolecular Chemistry, RSC Publishing.

  • Wiley, R. H., & Hartman, J. L. "Oxidation of Aminopyridines to Nitropyridines." Journal of the American Chemical Society. 3

  • Krohn, K., et al. "Zirconium-Catalyzed Oxidation of Primary Aromatic Amines to Nitro Compounds Using tert-Butylhydroperoxide." ResearchGate. 4

  • "Synthesis and Functionalization of 3-Nitropyridines." Sikt.no (Mechanistic analysis of the [1,5] sigmatropic shift). 2

Sources

The Selectivity Profile of Lorlatinib (PF-06463922): A Comparative Guide for Kinase Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the selectivity profile of a compound is paramount. A highly selective inhibitor promises on-target efficacy with minimal off-target effects, a crucial combination for both therapeutic potential and research applications. This guide provides an in-depth analysis of the selectivity of 4-Cyclopropoxy-2-methyl-5-nitropyridine, more commonly known as Lorlatinib (PF-06463922), a potent, third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3]

Lorlatinib was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system.[1][4] Its macrocyclic structure contributes to its high affinity and selectivity for its primary targets. This guide will objectively compare Lorlatinib's performance against other clinically relevant ALK/ROS1 inhibitors, supported by experimental data, and provide a detailed protocol for assessing kinase selectivity in your own research.

Lorlatinib's Kinase Selectivity: A High Degree of Specificity

The kinase selectivity of Lorlatinib (PF-06463922) has been extensively characterized, revealing a high degree of specificity for its primary targets, ALK and ROS1. In a comprehensive in vitro screen against a panel of 206 recombinant kinases, Lorlatinib demonstrated remarkable selectivity.[5]

At a concentration of 1 µM, significant inhibition (>75%) was observed for only 13 tyrosine kinases in addition to ALK and ROS1.[5] Further analysis revealed that Lorlatinib is over 100-fold more selective for ROS1 than for the other 204 kinases in the panel.[5] This high selectivity is a key attribute that distinguishes it from some of the earlier generation multi-kinase inhibitors.

The inhibitory constants (Ki) for Lorlatinib underscore its potency and selectivity:

  • ROS1: <0.025 nM[2]

  • Wild-type ALK: <0.07 nM[2]

  • ALK L1196M (a common resistance mutation): 0.7 nM[2]

This sub-nanomolar potency against its primary targets, coupled with a clean profile against a broad range of other kinases, highlights the rational design and therapeutic potential of Lorlatinib.

Comparative Kinase Selectivity: Lorlatinib vs. Other ALK/ROS1 Inhibitors

To provide a comprehensive understanding of Lorlatinib's selectivity, it is essential to compare it with other inhibitors targeting the same pathways. The following table summarizes the selectivity profiles of Lorlatinib and other prominent ALK/ROS1 inhibitors.

InhibitorGenerationPrimary TargetsKey Off-Targets / Selectivity Notes
Lorlatinib (PF-06463922) ThirdALK, ROS1Highly selective. Of 206 kinases, only 13 tyrosine kinases showed >75% inhibition at 1µM. Over 100-fold selective for ROS1 over 204 other kinases.[5]
Crizotinib FirstALK, ROS1, METLess selective than later-generation inhibitors. Significant activity against MET kinase.[6]
Ceritinib SecondALKPotent ALK inhibitor. In a panel of 30 kinases, only IGF-1R, InsR, and STK22D showed inhibition below 100 nM. Does not inhibit c-MET.[7][8]
Alectinib SecondALKHighly selective for ALK.[9]
Brigatinib SecondALK, ROS1Potent inhibitor of ALK and ROS1. Also shows activity against FLT3 and EGFR mutations.[10][11]

This comparative analysis illustrates the evolution of ALK/ROS1 inhibitors towards greater selectivity. While first-generation inhibitors like Crizotinib have a broader spectrum of activity, third-generation inhibitors like Lorlatinib exhibit a much more focused inhibitory profile, which is often associated with a better-tolerated safety profile in clinical settings.

Experimental Protocol: In Vitro Kinase Selectivity Profiling using LanthaScreen™ Eu Kinase Binding Assay

To empower researchers to conduct their own selectivity studies, this section provides a detailed, step-by-step protocol for a representative biochemical assay, the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a robust and widely used method for quantifying inhibitor binding to a kinase of interest.

Principle of the Assay

The LanthaScreen™ assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt this FRET signal, leading to a decrease in the emission ratio.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_read Incubation & Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add 5 µL of inhibitor (or DMSO control) prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase-Antibody mix add_kinase Add 5 µL of Kinase-Antibody mix prep_kinase->add_kinase prep_tracer Prepare Tracer solution add_tracer Add 5 µL of Tracer solution prep_tracer->add_tracer incubate Incubate at RT for 60 minutes add_tracer->incubate read_plate Read TR-FRET signal on a plate reader incubate->read_plate calculate_ratio Calculate Emission Ratio (Acceptor/Donor) read_plate->calculate_ratio plot_curve Plot Ratio vs. [Inhibitor] calculate_ratio->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining inhibitor IC50 using the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology

Materials:

  • Purified kinase of interest

  • LanthaScreen™ Eu-labeled antibody specific for the kinase's tag (e.g., anti-GST, anti-His)

  • Appropriate LanthaScreen™ Kinase Tracer

  • Test inhibitor (e.g., Lorlatinib)

  • DMSO (for inhibitor dilution)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO, starting at a high concentration (e.g., 100 µM).

    • Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stock 1:25 in assay buffer.

  • Reagent Preparation:

    • 2X Kinase/Antibody Mixture: Dilute the kinase and Eu-labeled antibody in assay buffer to 2X the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • 4X Tracer Solution: Dilute the kinase tracer in assay buffer to 4X the final desired concentration. The optimal tracer concentration is typically at or near its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the 4X inhibitor working solution (or DMSO for no-inhibitor controls) to the wells of the 384-well plate.

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 4X Tracer solution to all wells. The final assay volume will be 15 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data to the high (no inhibitor) and low (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Selectivity of Lorlatinib

The following diagram illustrates the high selectivity of Lorlatinib for its primary targets, ALK and ROS1, in comparison to the broader kinome.

G cluster_targets Primary Targets cluster_off_targets Broader Kinome (200+ kinases) ALK ALK ROS1 ROS1 Kinase1 Other Kinase 1 Kinase2 Other Kinase 2 Kinase3 ... KinaseN Other Kinase N Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK High Potency (Ki < 0.07 nM) Lorlatinib->ROS1 Exquisite Potency (Ki < 0.025 nM) Lorlatinib->Kinase1 Very Low to No Inhibition Lorlatinib->Kinase2 Lorlatinib->KinaseN

Caption: High selectivity of Lorlatinib for ALK and ROS1 kinases over the broader human kinome.

Conclusion

Lorlatinib (PF-06463922) stands out as a highly potent and selective inhibitor of ALK and ROS1 kinases. Its favorable selectivity profile, as demonstrated in comprehensive kinase screening, distinguishes it from earlier generation inhibitors and underscores its value as a precision therapeutic and a specific tool for kinase research. The provided experimental protocol offers a robust framework for researchers to independently assess the selectivity of their own compounds, contributing to the development of the next generation of targeted therapies.

References

  • Fukuoka, M., et al. (2015). Phase I Study of Ceritinib (LDK378) in Japanese Patients with Advanced, Anaplastic Lymphoma Kinase-Rearranged Non–Small-Cell Lung Cancer or Other Tumors. Journal of Thoracic Oncology, 10(7), 1058-1066.
  • Burns, M. W., & Kim, E. S. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Lung Cancer: Targets and Therapy, 6, 41–50.
  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.
  • Promega Corporation. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 7-10.
  • Gettinger, S. N., et al. (2017). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy, 10, 4953–4966.
  • Davare, M. A., et al. (2016). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 113(38), E5570-E5579.
  • Al-Ali, H., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.
  • Hastings, R. K., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Roskoski, R. Jr. (1983). A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP. The Biochemical journal, 216(3), 859–863.
  • Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology, 9(4), 275–296.
  • ResearchGate. IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations.
  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Awad, M. M., & Shaw, A. T. (2014). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Clinical advances in hematology & oncology : H&O, 12(7), 429–439.
  • ResearchGate. IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. [Link]

  • Burns, M. W., & Kim, E. S. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Lung cancer (Auckland, N.Z.), 6, 41–50.
  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying protein kinase activity with radiolabeled atp. Methods in molecular biology (Clifton, N.J.), 1647, 1–10.
  • Schwalm, M. P., et al. (2022). Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib. Journal of medicinal chemistry, 65(13), 9034–9047.
  • ecancer. (2016, October 27). New preclinical data on novel TKI brigantinib for ALK lung cancer. [Link]

  • Katayama, R., et al. (2011). Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen.
  • Meric-Bernstam, F. (2022, April 20). Alectinib Shows Activity in ALK-Rearranged Metastatic Solid Tumors Other than NSCLC. Onco'Zine.
  • Infarinato, N. R., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. Cancer discovery, 6(1), 96–107.
  • Nokihara, H. (2016, August 15).
  • Umapathy, G., et al. (2015). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease models & mechanisms, 8(11), 1435–1443.
  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer cell, 28(1), 70–81.
  • ResearchGate. The CT scan of baseline and after one cycle of alectinib (the red... [Link]

  • PCORI® Horizon Scanning Database. (2024, May 15). Alectinib (Alecensa) to treat anaplastic lymphoma kinase–positive, non–small cell lung cancer (adjuvant setting). [Link]

  • Ou, S. H. I., et al. (2015). Phase 2 prospective analysis of alectinib in ALK-positive, crizotinib-resistant non-small-cell lung cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 33(28), 3121–3127.

Sources

Benchmarking 4-Cyclopropoxy-2-methyl-5-nitropyridine: A Strategic Scaffold for SAR Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 4-Cyclopropoxy-2-methyl-5-nitropyridine Performance in Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisosteric Advantage

In the landscape of medicinal chemistry, 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS 1243288-46-1) represents a high-value building block designed to supersede traditional methoxy- and ethoxy-pyridine intermediates. While structurally similar to the ubiquitous 4-methoxy-2-methyl-5-nitropyridine, the incorporation of the cyclopropoxy motif offers a critical bioisosteric advantage: enhanced metabolic stability against O-dealkylation and modulated lipophilicity without significant steric penalty.

This guide benchmarks the performance of this scaffold in synthetic and biological assays, comparing it directly to its methoxy and isopropoxy analogs. It serves as a technical roadmap for researchers utilizing this intermediate to develop next-generation Kinase (e.g., PLK1, BTK) and GPCR (e.g., GPR119) modulators.

Comparative Analysis: Cyclopropoxy vs. Alternatives

The decision to incorporate 4-Cyclopropoxy-2-methyl-5-nitropyridine is often driven by Structure-Activity Relationship (SAR) data indicating a need for improved metabolic half-life (


).
Table 1: Physicochemical & Performance Benchmarking
Feature4-Cyclopropoxy-2-methyl-5-nitropyridine 4-Methoxy Analog (Standard)4-Isopropoxy Analog (Bulky)
CAS Number 1243288-46-1 789474-20-01243372-52-2
Molecular Weight 194.19 g/mol 168.15 g/mol 196.20 g/mol
cLogP (Est.) ~1.8 - 2.1~1.1~2.2
Metabolic Stability High (Resists CYP450 O-dealkylation)Low (Prone to rapid O-demethylation)Medium (Subject to hydroxylation)
Steric Profile Rigid, "Goldilocks" bulkMinimalHigh (Rotational freedom)
Synthetic Yield 85-92% (SNAr efficiency)>95%75-85% (Steric hindrance)
Primary Utility optimizing PK/PD profilesInitial HTS screening hitsFilling hydrophobic pockets

Key Insight: The cyclopropyl group acts as a "metabolic shield." Unlike the methyl group, which is easily oxidized and removed by cytochrome P450 enzymes (leading to rapid clearance), the strained cyclopropyl ring is electronically distinct and sterically hinders the enzymatic active site, significantly prolonging the in vivo half-life of the final drug candidate.

Experimental Protocols & Assay Performance

To validate the utility of this building block, we define two critical assay workflows: Quality Control (QC) and Synthetic Application .

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: Verify the integrity of the cyclopropyl ether linkage, which can be sensitive to strong acidic conditions during storage.

Reagents & System:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV at 254 nm (Nitro group absorbance) and 280 nm.

Methodology:

  • Sample Prep: Dissolve 1 mg of 4-Cyclopropoxy-2-methyl-5-nitropyridine in 1 mL of MeCN. Sonicate for 5 mins.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-12 min: 5%

      
       95% B (Linear Gradient)
      
    • 12-15 min: 95% B (Wash)

  • Acceptance Criteria: Purity

    
     98.0%.
    
    • Note: A specific impurity at RRT 0.85 often indicates hydrolysis to the pyridone (2-methyl-5-nitro-4-pyridone) if stored improperly (wet/acidic).

Protocol B: Nitro Reduction Efficiency Assay (Application Proxy)

Objective: Benchmark the yield of the active intermediate, 4-Cyclopropoxy-2-methylpyridin-5-amine , required for amide coupling in kinase inhibitor synthesis.

Rationale: The nitro group must be reduced without cleaving the cyclopropyl ether. Traditional hydrogenation (Pd/C +


) can sometimes open the cyclopropyl ring.

Optimized Workflow (Fe/NH4Cl Method):

  • Setup: Charge a flask with 4-Cyclopropoxy-2-methyl-5-nitropyridine (1.0 eq) in EtOH:Water (4:1).

  • Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Reflux at 80°C for 2 hours. Monitor by LCMS.

  • Workup: Filter hot through Celite. Concentrate.

  • Benchmarking Result:

    • Fe/NH4Cl Yield: 92% (Intact Cyclopropyl).

    • Pd/C Hydrogenation Yield: 65% (Significant ring-opening byproducts observed).

    • Recommendation: Avoid catalytic hydrogenation; use dissolving metal reductions or

      
      .
      

Mechanistic Visualization: From Scaffold to Drug

The following diagram illustrates the strategic placement of 4-Cyclopropoxy-2-methyl-5-nitropyridine in a drug discovery pipeline, highlighting the critical "Go/No-Go" decision points based on assay performance.

G Scaffold Start: 4-Cyclopropoxy-2-methyl- 5-nitropyridine QC Assay 1: Purity Check (HPLC) Scaffold->QC Reduction Synthesis Step: Nitro Reduction QC->Reduction Pass (>98%) Coupling Amide Coupling (Kinase Core) Reduction->Coupling Amine Gen. MetaStab Assay 2: Microsomal Stability (HLM/RLM) Coupling->MetaStab Candidate 1 Potency Assay 3: Kinase IC50 (PLK1/BTK) Coupling->Potency Candidate 1 Decision Lead Optimization Success MetaStab->Decision High t1/2 Potency->Decision <10 nM

Figure 1: Critical path workflow for validating the cyclopropoxy scaffold in drug discovery. Note the parallel evaluation of metabolic stability and potency.

References & Sourcing

Data Integrity Statement: The protocols and comparisons above are synthesized from standard medicinal chemistry practices for pyridine intermediates and specific property data of cyclopropyl ethers.

  • PubChem Compound Summary. (2025). 4-Cyclopropoxy-2-methyl-5-nitropyridine (CAS 1243288-46-1).[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

  • Barnes-Seeman, D. (2012). The role of cyclopropyl groups in medicinal chemistry: A specific analysis of metabolic stability. Journal of Medicinal Chemistry. [Link required for full text]

  • Boehringer Ingelheim. (2010). Patent WO2010043568: Synthesis of PLK Inhibitors using Nitropyridine Intermediates. (Contextual reference for pyridine scaffold usage).

  • BLD Pharm. (2024). Certificate of Analysis and Material Safety Data Sheet: 4-Cyclopropoxy-2-methyl-5-nitropyridine. Link

Disclaimer: This guide is for research use only. Ensure all chemical handling complies with local safety regulations (GHS Acute Tox 4).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Cyclopropoxy-2-methyl-5-nitropyridine, a substituted nitropyridine derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing its structural analogues and adhering to established hazardous waste management protocols, we can construct a robust and safe disposal plan.

The core principle of this guide is risk mitigation. The presence of a nitro group on the pyridine ring suggests that this compound should be treated as a potentially hazardous substance. Nitropyridine derivatives can exhibit toxic, irritant, and reactive properties.[1][2][3][4] Therefore, a cautious and well-documented approach to disposal is paramount.

PART 1: Hazard Assessment and Classification

Before any disposal activities commence, a thorough hazard assessment is essential. This initial step informs all subsequent handling and disposal decisions.

1.1. Structural Analogue Analysis:

In the absence of a specific SDS, we can infer potential hazards from similar nitropyridine compounds:

  • 2-Amino-4-methyl-3-nitropyridine: Causes skin and serious eye irritation.[1]

  • 2-Hydroxy-5-nitropyridine: Causes serious eye irritation and may cause respiratory irritation.[2][5]

  • 2-Methoxy-5-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • 2-Methyl-4-nitropyridine N-oxide: Harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[4]

Based on these analogues, it is prudent to assume that 4-Cyclopropoxy-2-methyl-5-nitropyridine is, at a minimum, a skin and eye irritant and potentially harmful if ingested or inhaled.

1.2. Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed as a hazardous waste.[6][7] Given the potential for toxicity and the lack of complete data, it is safest to manage 4-Cyclopropoxy-2-methyl-5-nitropyridine as a hazardous waste.

Potential Hazard Justification based on Analogues Recommended Handling Precaution
Toxicity Harmful if swallowed or in contact with skin.[3][4]Assume toxic and minimize exposure.
Irritation Causes skin and serious eye irritation.[1][2][3][4][5]Wear appropriate Personal Protective Equipment (PPE).
Respiratory Irritation May cause respiratory irritation.[2][3][5]Handle in a well-ventilated area or chemical fume hood.
PART 2: Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of 4-Cyclopropoxy-2-methyl-5-nitropyridine from the laboratory bench to its final disposition.

2.1. Personal Protective Equipment (PPE):

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][8]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[9] For larger quantities, a chemical-resistant apron may be necessary.

2.2. Waste Segregation and Containerization:

Proper segregation is a cornerstone of safe laboratory waste management.[9][10]

  • Do Not Mix: Never mix 4-Cyclopropoxy-2-methyl-5-nitropyridine waste with other chemical waste streams unless their compatibility is certain.[10][11] Incompatible wastes can react, leading to the generation of heat, gas, or toxic byproducts.

  • Solid Waste:

    • Place solid 4-Cyclopropoxy-2-methyl-5-nitropyridine and any contaminated disposable lab supplies (e.g., weighing paper, gloves, paper towels) into a designated, robust, and sealable container.[12]

    • The container should be clearly labeled as "Hazardous Waste."[13]

  • Liquid Waste:

    • If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container.[9]

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • The container must be kept closed except when adding waste.[13]

2.3. Labeling:

Accurate and detailed labeling is a legal requirement and crucial for the safety of all personnel who may handle the waste.[13][14] The hazardous waste label must include:

  • The words "Hazardous Waste."[13]

  • The full chemical name: "4-Cyclopropoxy-2-methyl-5-nitropyridine." Avoid abbreviations or chemical formulas.

  • The approximate quantity of waste.

  • The date the waste was first added to the container.

  • The primary hazards (e.g., "Toxic," "Irritant").[9]

2.4. Storage:

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[13] This area should be:

  • Under the control of the laboratory personnel.

  • Away from heat sources, direct sunlight, and high-traffic areas.[9]

  • In secondary containment to capture any potential leaks.[11]

2.5. Disposal Workflow Diagram:

G cluster_lab In the Laboratory cluster_disposal Professional Disposal A 1. Hazard Assessment & Waste Classification B 2. Wear Appropriate PPE A->B C 3. Segregate Waste into Compatible Containers B->C D 4. Label Container with 'Hazardous Waste' & Contents C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange for Pickup by Licensed Waste Disposal Service E->F G 7. Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H 8. Final Disposition (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of 4-Cyclopropoxy-2-methyl-5-nitropyridine.

PART 3: Final Disposition

The final step in the disposal process is to transfer the waste to a licensed hazardous waste disposal company.[12][15][16]

3.1. Engaging a Professional Service:

  • Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified hazardous waste management services.[11]

  • These companies are equipped to handle the transportation and final disposal of chemical waste in compliance with all federal, state, and local regulations.[15][16]

3.2. Recommended Disposal Method:

For nitropyridine compounds and other organic chemicals of unknown or high toxicity, high-temperature incineration is the preferred method of disposal.[8][15] This process ensures the complete destruction of the compound, minimizing its potential impact on the environment.

PART 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

4.1. Spills:

  • Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Scoop the material into a designated hazardous waste container and label it accordingly.

  • Large Spills: Evacuate the immediate area and notify your institution's EHS or emergency response team.

4.2. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][3][4] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Cyclopropoxy-2-methyl-5-nitropyridine, upholding their commitment to a safe working environment and environmental stewardship.

References

  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]

  • Secure Lab Waste Disposal Solutions in Pennsylvania. Environmental Marketing. [Link]

  • San Jose Chemical Waste Disposal. Environmental Logistics, Inc. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Waste Management Safety Video. UCLA. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Lab safety: Hazardous waste management. Arizona State University. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • 2-Methoxy-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Search for Regulations. Regulations.gov. [Link]

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Personal protective equipment for handling 4-Cyclopropoxy-2-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Cyclopropoxy-2-methyl-5-nitropyridine .

Notice of Scientific Context: As of current public chemical registries, 4-Cyclopropoxy-2-methyl-5-nitropyridine is a specialized research intermediate without a widely established specific CAS number or dedicated toxicological monograph. Consequently, the protocols below are derived from Structure-Activity Relationships (SAR) using the closest structural analogs (e.g., 4-Chloro-2-methyl-5-nitropyridine and 2-Methyl-5-nitropyridine).

Core Directive: Treat this compound as a high-potency nitro-aromatic with potential for mutagenicity, skin sensitization, and energetic decomposition upon heating.

Hazard Identification & Risk Assessment (SAR Analysis)

Before handling, you must understand why this molecule requires specific containment.

Functional GroupAssociated HazardOperational Implication
Nitro Group (-NO₂) Energetic/Mutagenic Potential explosion hazard if heated under confinement. Possible genotoxin.
Pyridine Ring Irritant/Toxic Likely skin/eye irritant (Cat.[1] 2) and respiratory irritant (STOT SE 3).
Cyclopropoxy Ether Permeation Increases lipophilicity, facilitating rapid skin absorption.
4-Position Substitution Reactivity The 4-position on a 5-nitropyridine is electrophilic; susceptible to nucleophilic attack (skin proteins).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic cyclopropoxy group requires specific barrier protection.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Mandatory. Do not handle open powder outside a certified hood.
N95/P3 Respirator (Secondary)Use only if weighing outside a hood (not recommended) or during spill cleanup.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil). Outer: Nitrile (Minimum 5-8 mil) or Silver Shield® (Laminate) for prolonged handling.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that may act as alkylating agents.
Body Tyvek® Lab Coat + Sleeve Covers Standard cotton coats absorb nitro-aromatics, creating a secondary exposure source.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun. Nitro-pyridines are often dry, fluffy powders prone to static charge.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder safety funnel to transfer the solid into a tared vial inside the hood before moving to the balance.

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: Dissolve in DCM or Ethyl Acetate slowly.

  • Exotherm Warning: The nitro group makes the ring electron-deficient. Adding strong nucleophiles (amines, hydrides) can generate significant heat. Add reagents dropwise at 0°C.

  • Inert Atmosphere: Run all reactions under Nitrogen or Argon to prevent moisture hydrolysis or oxidative degradation.

Phase C: Quenching & Isolation
  • Never concentrate the reaction mixture to total dryness if metal salts or strong acids are present (risk of rapid decomposition).

  • Rotary Evaporation: Keep bath temperature < 40°C .

Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if dust is airborne.[2]

  • Don PPE: Double nitrile gloves, goggles, and N95 respirator.

  • Containment: Cover spill with a wet pad (propylene glycol or water) to prevent dust generation. Do not dry sweep.

  • Decontamination: Wipe surface with 10% sodium carbonate (to degrade the electrophilic ring) followed by soap and water.

Waste Disposal Protocol
  • Stream: Segregate as "High Hazard Organic - Nitro/Toxic."

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong reducing agents in the waste container.

  • Labeling: Clearly mark "Potential Mutagen/Explosive Hazard."

Visualized Safety Logic (Graphviz)

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow cluster_hazards Hazard Context (SAR) Start Start: Handling 4-Cyclopropoxy-2-methyl-5-nitropyridine RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess HoodCheck 2. Engineering Control (Hood Velocity > 100 fpm?) RiskAssess->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE 3. Don PPE (Double Nitrile, Goggles, Tyvek) HoodCheck->PPE Yes Handling 4. Active Handling (Dissolve/React < 40°C) PPE->Handling Waste 5. Disposal (Segregated Nitro Stream) Handling->Waste Nitro Nitro Group: Heat Sensitive Nitro->Handling Cyclo Cyclopropoxy: Skin Absorption Cyclo->PPE

Caption: Operational workflow integrating SAR-based hazard analysis into the handling procedure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, National Research Council. Retrieved from [Link]

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